molecular formula C12H14ClNO4 B147920 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid CAS No. 136290-47-6

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920
CAS No.: 136290-47-6
M. Wt: 271.69 g/mol
InChI Key: PJFHAVFRBIRVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHAVFRBIRVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373771
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136290-47-6
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136290-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136290-47-6

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Properties

This compound, also known as 4-Chloro-2-(Boc-amino)benzoic acid, is a substituted aromatic carboxylic acid. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block for the synthesis of more complex molecules, allowing for controlled and selective reactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 136290-47-6[1]
Molecular Formula C₁₂H₁₄ClNO₄[1]
Molecular Weight 271.70 g/mol [2]
IUPAC Name 2-[(tert-butoxycarbonyl)amino]-4-chlorobenzoic acid[2]
Synonyms 4-Chloro-2-(Boc-amino)benzoic acid, N-Boc-2-amino-4-chlorobenzoic acid[2]
Appearance Solid (form may vary)General knowledge
Boiling Point 352.4 °C (predicted)General knowledge
Storage Temperature 2-8°CGeneral knowledge

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound typically involves the protection of the amino group of 2-amino-4-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

G cluster_0 Synthesis Workflow start Start: 2-Amino-4-chlorobenzoic acid dissolve Dissolve in a suitable solvent (e.g., THF, Dioxane) start->dissolve add_base Add a base (e.g., NaOH, Triethylamine) dissolve->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)₂O add_base->add_boc reaction Stir at room temperature add_boc->reaction workup Acidic workup (e.g., with dilute HCl) reaction->workup extraction Extract with an organic solvent (e.g., Ethyl acetate) workup->extraction purification Purify by column chromatography or recrystallization extraction->purification end End Product: This compound purification->end

Caption: General workflow for the Boc-protection of 2-amino-4-chlorobenzoic acid.

Postulated Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzoic Acid

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent such as THF or 1,4-dioxane.

  • Basification: Add an aqueous solution of sodium hydroxide (1.1 equivalents) or triethylamine (1.2 equivalents) to the reaction mixture while stirring.

  • Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water to the residue and then acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Role in Drug Discovery and Development

While specific biological activity or direct application in signaling pathways for this compound is not extensively documented, its utility lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The Boc-protected amino group and the carboxylic acid functionality allow for its incorporation into a variety of molecular scaffolds. The chloro-substituent provides a handle for further modifications through cross-coupling reactions.

Potential Applications in Medicinal Chemistry

Derivatives of aminobenzoic acids are known to be part of various therapeutic agents. The structure of this compound makes it a suitable precursor for the synthesis of compounds targeting a range of biological pathways.

G cluster_1 Potential Therapeutic Targets start 2-((tert-Butoxycarbonyl)amino) -4-chlorobenzoic acid amide Amide Coupling start->amide cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling deprotection Boc Deprotection start->deprotection kinase Kinase Inhibitors amide->kinase protease Protease Inhibitors amide->protease other Other Bioactive Molecules cross_coupling->other receptor Receptor Modulators deprotection->receptor

Caption: Potential synthetic pathways from the core molecule to various drug classes.

General Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery program would typically follow a multi-step process, starting from its incorporation into a lead molecule, followed by optimization and biological evaluation.

G cluster_2 Drug Discovery Workflow start Lead Compound Identification synthesis Synthesis of Analogs using 2-((tert-Butoxycarbonyl)amino) -4-chlorobenzoic acid start->synthesis screening In vitro Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis optimization Lead Optimization sar->optimization vivo In vivo Studies optimization->vivo end Preclinical Candidate vivo->end

Caption: A typical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 136290-47-6) is a valuable synthetic intermediate for the development of novel compounds in the pharmaceutical industry. Its bifunctional nature, with a protected amine and a carboxylic acid, coupled with a reactive chloro-substituent, provides a versatile platform for the construction of complex molecular architectures. While direct biological data for this specific compound is limited, its utility as a building block in the synthesis of potential therapeutic agents is clear. Further research and publication of its applications will undoubtedly provide more specific insights into its role in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-2-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-2-amino-4-chlorobenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data for this Boc-protected compound, this guide also includes data for the parent compound, 2-amino-4-chlorobenzoic acid, for comparative purposes. The methodologies provided are standard experimental protocols applicable for the full characterization of Boc-2-amino-4-chlorobenzoic acid.

Physicochemical Properties

The introduction of the tert-butyloxycarbonyl (Boc) protecting group to 2-amino-4-chlorobenzoic acid is expected to significantly alter its physicochemical properties. The bulky, nonpolar Boc group will increase the molecular weight and lipophilicity, while likely decreasing the melting point and altering solubility profiles compared to the parent amine.

Table 1: Comparative Physicochemical Properties

PropertyBoc-2-amino-4-chlorobenzoic Acid2-Amino-4-chlorobenzoic AcidSource(s)
IUPAC Name 2-(tert-butoxycarbonylamino)-4-chlorobenzoic acid2-Amino-4-chlorobenzoic acid
CAS Number Not widely available89-77-0[1]
Molecular Formula C12H14ClNO4C7H6ClNO2[2]
Molecular Weight 271.70 g/mol 171.58 g/mol [1][2]
Appearance Predicted: White to off-white powderWhite to light yellow powder[1]
Melting Point Data not available231-233 °C[3]
Boiling Point Predicted: ~396.9 °CPredicted: 250°C (rough estimate)[3]
pKa Data not availablePredicted: 4.71 ± 0.10[2]
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, methanol), low solubility in water.Slightly soluble in water.[2]

Spectroscopic Data

Table 2: Predicted Spectroscopic Features of Boc-2-amino-4-chlorobenzoic Acid

Spectroscopic MethodPredicted Key Data/Assignments
¹H NMR - Aromatic protons (multiplets).- Singlet for the 9 protons of the tert-butyl group (~1.5 ppm).- Broad singlet for the N-H proton.- Broad singlet for the carboxylic acid proton.
¹³C NMR - Aromatic carbons.- Carbonyl carbon of the Boc group (~153 ppm).- Quaternary carbon of the Boc group (~80 ppm).- Methyl carbons of the Boc group (~28 ppm).- Carboxylic acid carbonyl carbon (~170 ppm).
IR (Infrared) - N-H stretch (~3300 cm⁻¹).- C=O stretch (Boc group) (~1710 cm⁻¹).- C=O stretch (carboxylic acid) (~1680 cm⁻¹).- C-O stretch.- Aromatic C-H and C=C stretches.
Mass Spectrometry - Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a compound such as Boc-2-amino-4-chlorobenzoic acid.

Protocol 1: Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology (Capillary Method):

    • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.[4][5]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

    • The assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4]

    • The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[4]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.[6]

Protocol 2: Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[7]

  • Objective: To determine the solubility of the compound in various solvents.

  • Methodology:

    • Add approximately 25 mg of the compound to a test tube containing 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO).[7][8]

    • Vigorously shake or stir the mixture.[8]

    • Observe if the solid dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[7]

    • For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidity or basicity.[7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[9]

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9][10]

    • Instrumentation: Use a high-field NMR spectrometer.[9]

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include pulse angle, acquisition time, and relaxation delay.[11]

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.[11]

    • Data Processing: The acquired data (Free Induction Decay) is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.[11]

Protocol 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

  • Objective: To obtain an IR spectrum to identify characteristic functional group vibrations.

  • Methodology (Thin Solid Film or KBr Pellet):

    • Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), apply a drop of the solution to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[13]

    • KBr Pellet: Grind 1-2 mg of the dry sample with about 100-200 mg of dry KBr powder.[11] Press the mixture under high pressure to form a transparent pellet.[11]

    • Instrumentation: Place the prepared sample in a Fourier-Transform Infrared (FTIR) spectrometer.[13]

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

Signaling Pathways and Biological Relevance

There is no information available in the searched literature regarding the direct involvement of Boc-2-amino-4-chlorobenzoic acid in specific signaling pathways. As a protected amino acid, its primary role is as a building block in chemical synthesis rather than as a biologically active agent itself. The parent compound, 2-amino-4-chlorobenzoic acid, and its isomer, 4-amino-2-chlorobenzoic acid, are known as metabolites of certain drugs, but this does not imply a direct signaling role for the Boc-protected analog.[14][15]

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of Boc-2-amino-4-chlorobenzoic acid.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting start Starting Materials (2-amino-4-chlorobenzoic acid + Boc-anhydride) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point purification->mp sol Solubility Tests purification->sol nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structure Confirmation mp->analysis sol->analysis nmr->analysis ir->analysis ms->analysis report Technical Report analysis->report

Caption: Workflow for the synthesis and characterization of a chemical compound.

cluster_physical Physical Properties cluster_structural Structural Properties compound Boc-2-amino-4-chlorobenzoic Acid appearance Appearance compound->appearance mp Melting Point compound->mp solubility Solubility compound->solubility pka pKa compound->pka mw Molecular Weight compound->mw formula Molecular Formula compound->formula nmr NMR Data compound->nmr ir IR Data compound->ir

Caption: Key physicochemical properties for compound characterization.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-Boc-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key analytical data for 2-Boc-amino-4-chlorobenzoic acid. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex organic molecules. This document details a standard laboratory-scale synthesis protocol and presents structural and analytical data in a clear, accessible format.

Chemical Structure and Properties

2-Boc-amino-4-chlorobenzoic acid, systematically named 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid, is a derivative of 4-chloroanthranilic acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule, a common strategy in multi-step organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzoic Acid (Starting Material)

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂--INVALID-LINK--
Molecular Weight171.58 g/mol --INVALID-LINK--
Melting Point231-233 °C--INVALID-LINK--
AppearanceWhite to tan powder--INVALID-LINK--
CAS Number89-77-0--INVALID-LINK--

Synthesis of 2-Boc-amino-4-chlorobenzoic Acid

The synthesis of 2-Boc-amino-4-chlorobenzoic acid is typically achieved through the protection of the amino group of 2-amino-4-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard and efficient method for the introduction of the Boc protecting group.

Experimental Protocol

This protocol outlines a general procedure for the Boc protection of 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium hydroxide (1.0-1.2 equivalents) to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Boc-amino-4-chlorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Table 2: Expected Reaction Parameters and Product Characteristics

ParameterValue
Expected Yield> 85%
AppearanceWhite to off-white solid
Molecular FormulaC₁₂H₁₄ClNO₄
Molecular Weight271.70 g/mol

Spectroscopic Data

Table 3: ¹H NMR Spectral Data for 2-Amino-4-chlorobenzoic acid (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.72d, J=8.6 Hz1HH-6
6.75d, J=2.2 Hz1HH-3
6.59dd, J=8.6, 2.2 Hz1HH-5
5.8 (br s)s2H-NH₂
12.5 (br s)s1H-COOH

Table 4: Key IR Absorptions for 2-Amino-4-chlorobenzoic acid

Wavenumber (cm⁻¹)Functional Group
3480-3300N-H stretch (amino group)
3200-2500O-H stretch (carboxylic acid)
1680-1660C=O stretch (carboxylic acid)
1620-1580N-H bend (amino group)
850-750C-Cl stretch

Note: Upon successful Boc protection, the IR spectrum of the product would show the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic N-H stretching band for the carbamate at around 3300-3400 cm⁻¹ and a strong C=O stretching band for the carbamate at approximately 1700-1720 cm⁻¹.

Logical Workflow and Synthesis Diagram

The synthesis of 2-Boc-amino-4-chlorobenzoic acid follows a straightforward logical progression from the starting material to the final protected product. This workflow is essential for planning and executing the synthesis in a laboratory setting.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product SM 2-Amino-4-chlorobenzoic Acid Reaction Boc Protection SM->Reaction Protection of Amino Group Product 2-Boc-amino-4-chlorobenzoic Acid Reaction->Product Formation of Boc-protected product Reagents 1. Di-tert-butyl dicarbonate (Boc)₂O 2. Base (e.g., NaOH) 3. Solvent (e.g., THF/H₂O) 4. Room Temperature Reagents->Reaction

Solubility Profile of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages established principles of organic chemistry and data from structurally analogous molecules to predict its solubility behavior. Furthermore, it outlines a comprehensive experimental protocol for accurately determining its solubility in various solvents.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its constituent functional groups: the carboxylic acid, the tert-butoxycarbonyl (Boc) protecting group, and the chlorinated aromatic ring.

  • Carboxylic Acid Group: The presence of the carboxylic acid moiety suggests that the compound will exhibit acidic properties and its solubility will be significantly influenced by the pH of the medium. In aqueous solutions, its solubility is expected to be low in acidic to neutral pH but will increase substantially in basic conditions due to the formation of a more polar and water-soluble carboxylate salt.[1][2]

  • tert-Butoxycarbonyl (Boc) Group: The bulky and lipophilic Boc group will generally decrease the molecule's polarity, thereby reducing its solubility in polar solvents like water and enhancing its solubility in common organic solvents.[3][4] Boc-protected amino acids are typically soluble in solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[4]

  • 4-chlorobenzoic Acid Backbone: The chlorinated benzene ring is hydrophobic, which will further contribute to lower aqueous solubility and favor solubility in non-polar organic solvents.[5][6] Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6]

Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Quantitative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterLow (pH dependent)The hydrophobic backbone and Boc group counteract the polarity of the carboxylic acid. Solubility increases at higher pH.
Methanol, EthanolSolubleThe alcohol can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the hydrophobic parts of the molecule.
Polar Aprotic Dimethylformamide (DMF)Readily SolubleDMF is a versatile polar aprotic solvent capable of solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Readily SolubleDMSO is a strong polar aprotic solvent, often used for compounds with poor solubility.
Acetonitrile (ACN)Moderately SolubleACN is a less polar aprotic solvent; solubility may be lower compared to DMF and DMSO.
Non-polar Dichloromethane (DCM)SolubleThe chlorinated nature and overall low polarity of DCM make it a suitable solvent.
TolueneSparingly SolubleThe aromatic nature of toluene can interact with the benzene ring of the solute.
HexaneInsolubleThe highly non-polar nature of hexane is unlikely to effectively solvate the polar carboxylic acid group.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, DCM, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, ensuring a significant amount of solid remains undissolved.

    • Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dishes containing the filtered saturated solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used for an extended period.

    • Once the solvent has completely evaporated, re-weigh the evaporation dishes.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the difference between the final weight of the dish with the residue and the initial tare weight of the dish.

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

      Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtered solution (mL))

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison, as exemplified in Table 2.

Table 2: Example of a Quantitative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Methanol25ValueValue
Ethanol25ValueValue
DMF25ValueValue
DMSO25ValueValue
DCM25ValueValue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B Shaking C Allow solid to settle B->C D Withdraw supernatant C->D E Filter solution D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

References

molecular weight of Boc-protected 4-chloro-2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis and characterization of Boc-protected 4-chloro-2-aminobenzoic acid, a key intermediate in the development of novel therapeutics. This document provides detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, tailored for researchers and professionals in the field of drug discovery and organic chemistry.

Physicochemical Data

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to 4-chloro-2-aminobenzoic acid is a fundamental step in various synthetic routes. The key quantitative data for the starting material and the protected product are summarized below.

Compound NameMolecular FormulaMolar Mass ( g/mol )
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.58[1][2]
2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acidC₁₂H₁₄ClNO₄271.70

Note: The molar mass of the Boc-protected compound was calculated based on its molecular formula derived from the addition of the Boc group (C₅H₉O₂) to the parent compound and the removal of one hydrogen atom from the amino group.

Experimental Protocol: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic acid

This protocol details a standard procedure for the N-tert-butoxycarbonylation of 4-chloro-2-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is fully dissolved.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 using a 1M HCl solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Boc-protected 4-chloro-2-aminobenzoic acid.

experimental_workflow A Dissolve 4-chloro-2-aminobenzoic acid and NaHCO3 in THF/Water B Add Di-tert-butyl dicarbonate (Boc)2O A->B Reagents C Stir at Room Temperature Overnight B->C Reaction Initiation D Reaction Monitoring by TLC C->D Process Control E Remove THF under Reduced Pressure D->E Reaction Complete F Acidify with 1M HCl E->F Work-up G Extract Product with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Anhydrous Na2SO4 H->I J Filter and Concentrate I->J K Purification (Recrystallization/Chromatography) J->K Crude Product L Final Product: Boc-protected 4-chloro-2-aminobenzoic acid K->L

Caption: Synthetic workflow for the Boc protection of 4-chloro-2-aminobenzoic acid.

References

literature review on 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates three key functional features: a carboxylic acid group, a chloro substituent, and a tert-Butoxycarbonyl (Boc) protected amine. This combination makes it a versatile building block, particularly in the development of Active Pharmaceutical Ingredients (APIs). The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other positions on the molecule. The carboxylic acid and chloro groups serve as handles for further chemical modification, such as amide bond formation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), respectively.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications for researchers and professionals in drug development, with a focus on its potential in oncology and central nervous system (CNS) therapies.[1]

Physicochemical and Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 136290-47-6[1]
Molecular Formula C₁₂H₁₄ClNO₄[1]
Molecular Weight 271.7 g/mol [1]
Boiling Point 352.4°C[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification

The most common route for synthesizing this compound involves the protection of the amino group of its precursor, 2-amino-4-chlorobenzoic acid, using di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Workflow cluster_start Starting Materials 2_amino_4_chlorobenzoic_acid 2-Amino-4-chlorobenzoic Acid Reaction Boc Protection Reaction 2_amino_4_chlorobenzoic_acid->Reaction Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Solvent Solvent (e.g., THF, Dioxane/Water) Solvent->Reaction Product 2-((tert-Butoxycarbonyl)amino)- 4-chlorobenzoic acid Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Boc Protection of 2-Amino-4-chlorobenzoic Acid

This protocol describes a general laboratory-scale procedure for the synthesis of this compound.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent mixture, such as THF/water or dioxane/water.

  • Basification: Cool the solution in an ice bath and add a base (e.g., 1.1 equivalents of NaOH dissolved in water, or 1.2 equivalents of TEA) to deprotonate the carboxylic acid and facilitate the reaction.

  • Boc Anhydride Addition: While stirring vigorously at 0°C, add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture either neat or as a solution in the organic solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with a non-polar solvent like hexanes to remove unreacted Boc anhydride.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCl. The product should precipitate as a solid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Data and Analysis

While comprehensive, experimentally verified spectroscopic data for this specific compound is not widely published, the following tables outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0 Broad Singlet 1H -COOH
~8.5 - 9.5 Singlet 1H -NH -Boc
~7.8 - 8.0 Doublet 1H Aromatic CH (ortho to COOH)
~7.3 - 7.5 Doublet of Doublets 1H Aromatic CH (meta to COOH, ortho to Cl)
~7.0 - 7.2 Doublet 1H Aromatic CH (ortho to NHBoc)

| 1.4 - 1.6 | Singlet | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~168 - 172 C =O (Carboxylic Acid)
~152 - 155 C =O (Boc Carbamate)
~140 - 145 Aromatic C -NHBoc
~135 - 140 Aromatic C -Cl
~130 - 133 Aromatic C H
~120 - 128 Aromatic C H
~115 - 120 Aromatic C H
~110 - 115 Aromatic C -COOH
~80 - 83 -C (CH₃)₃

| ~28 - 29 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
2500-3300 (broad) Carboxylic Acid O-H Stretch
3200-3400 Carbamate N-H Stretch
~1710-1730 Carbamate C=O Stretch
~1680-1700 Carboxylic Acid C=O Stretch
~1500-1550 Aromatic/Amide C=C Stretch / N-H Bend
~1150-1250 Carbamate C-O Stretch

| ~700-800 | Aromatic | C-Cl Stretch |

General Protocol for Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural confirmation.

Methodology:

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire one-dimensional ¹H and ¹³C spectra.

  • IR Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry product with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.[2]

  • IR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire a spectrum over a range of 4000-400 cm⁻¹.[2]

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

  • Protected Building Block: The Boc-protected amine allows for the selective modification of the carboxylic acid group (e.g., amide coupling) without interference from the nucleophilic amine. The Boc group can be removed later under acidic conditions.

  • Scaffold for Kinase Inhibitors: While direct biological activity for this specific compound is not widely reported, the closely related 4-amino-3-chlorobenzoic acid scaffold has been successfully used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a critical target in cancer therapy, as its overactivation drives tumor cell proliferation and survival.[4] The structural similarity suggests that this compound is a promising starting point for synthesizing novel kinase inhibitors.

Relevant Signaling Pathway: EGFR-Mediated Proliferation

Derivatives of aminobenzoic acids often target kinase signaling pathways critical for cancer cell growth. The EGFR pathway is a prime example, activating downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which ultimately promote cell proliferation and survival.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR activates Inhibitor Kinase Inhibitor (e.g., from aminobenzoic acid scaffold) Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and potential point of therapeutic intervention.

Safety and Handling

  • Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, and protected from light.[1]

  • Handling: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

The Pivotal Role of Medicinal Chemistry in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a conceptual idea to a marketable therapeutic is a long, arduous, and multidisciplinary endeavor. At the heart of this intricate process lies medicinal chemistry, a dynamic scientific discipline that focuses on the design, synthesis, and development of new pharmaceutical agents. This technical guide provides an in-depth exploration of the core principles of medicinal chemistry and its indispensable role in the modern drug discovery pipeline. We will delve into key experimental methodologies, present critical data in a structured format, and visualize complex biological pathways and workflows to offer a comprehensive resource for professionals in the field.

The Drug Discovery and Development Pipeline: A Medicinal Chemist's Perspective

The drug discovery process is a highly structured and regulated journey, traditionally divided into several key stages. Medicinal chemists are integral to nearly every phase, from the initial identification of a promising "hit" compound to the optimization of a "lead" candidate with the desired therapeutic properties.[1][2][3]

A simplified overview of this process can be visualized as a workflow with distinct decision points that guide the progression of a potential drug candidate.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitID Hit Identification (e.g., HTS) TargetID->HitID HitToLead Hit-to-Lead (SAR) HitID->HitToLead 'Hits' LeadOp Lead Optimization (ADMET Profiling) HitToLead->LeadOp 'Leads' Preclinical Preclinical Development LeadOp->Preclinical 'Candidate' Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A simplified workflow of the drug discovery process.

Key Experimental Pillars of Medicinal Chemistry

The advancement of a drug candidate is underpinned by a battery of experimental assays designed to assess its efficacy, safety, and pharmacokinetic profile. Here, we detail the methodologies for several fundamental experiments.

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[1]

Experimental Protocol: Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used in HTS to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.[7] Incubate the plate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.[4]

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Studies for Lead Generation

Once initial hits are identified, medicinal chemists embark on Structure-Activity Relationship (SAR) studies. This iterative process involves synthesizing and testing analogs of the hit compound to understand how specific structural modifications influence its biological activity. The goal is to identify a "lead" compound with improved potency and selectivity.[9][10][11]

Data Presentation: SAR of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of EGFR inhibitors, illustrating how structural variations impact their potency against different EGFR mutations. A lower IC50 value indicates higher potency.

CompoundR Group ModificationEGFR IC50 (µM) - L858REGFR IC50 (µM) - L858R/T790M
1 -H> 10> 10
2 meta-substituted amide0.045 ± 0.0040.59 ± 0.03
3 meta-substituted sulfonamide0.43 ± 0.067.7 ± 0.7
4 4-fluoro aniline0.042 ± 0.0041.2 ± 0.2

Data compiled from a study on inactive-conformation binding EGFR inhibitors. The L858R and L858R/T790M mutations are common in non-small cell lung cancer.[9]

ADMET Profiling for Lead Optimization

A potent and selective compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be effective and safe in the human body.[12][13] ADMET profiling is a critical component of lead optimization.

Experimental Protocol: Caco-2 Permeability Assay for Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[11][14][15]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure its integrity. A high TEER value indicates a well-formed barrier.

  • Transport Experiment:

    • Add the test compound to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).

    • To assess active efflux, also perform the experiment in the reverse direction (BL to AP).

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.

Experimental Protocol: Liver Microsomal Stability Assay for Metabolism

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[2][10][16][17][18]

  • Incubation Mixture Preparation: Prepare an incubation medium containing liver microsomes (human or from other species), a phosphate buffer (pH 7.4), and a cofactor regenerating system (e.g., NADPH).[16]

  • Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.[16]

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[10][17]

  • Reaction Termination: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).

Experimental Protocol: Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of a drug that is unbound in plasma.[4][6][7][8][14]

  • Apparatus Setup: Use a dialysis device with two chambers separated by a semipermeable membrane.

  • Sample Loading: Add plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[6]

  • Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[4]

  • Sample Collection and Analysis: After incubation, collect samples from both chambers and determine the drug concentration using LC-MS/MS.[6] The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation: Calculate the percentage of the drug bound to plasma proteins.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[5][15][17][19][20]

  • Incubation: Incubate human liver microsomes with an isoform-specific probe substrate and a range of concentrations of the test compound.[5]

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH and terminate it after a specific time.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[5]

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.[5]

Visualizing Key Signaling Pathways in Drug Discovery

Understanding the intricate signaling pathways that are dysregulated in disease is fundamental to rational drug design. Medicinal chemists often target key nodes within these pathways to modulate their activity.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.[13][21][22][23]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

The EGFR signaling cascade leading to cell proliferation.
The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is also frequently implicated in cancer.[9][19][23][24][25][26][27][28]

PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K P FourEBP1 4E-BP1 mTORC1->FourEBP1 P S6K->PI3K Negative Feedback CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibition lifted PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition (PIP3 to PIP2) GrowthFactor Growth Factor GrowthFactor->RTK

The PI3K/AKT/mTOR signaling pathway and its regulation.

Conclusion

Medicinal chemistry is the engine of drug discovery, driving the transformation of biological hypotheses into tangible therapeutic interventions. Through a rigorous and iterative process of design, synthesis, and testing, medicinal chemists navigate the complex landscape of biological targets and pathways. The experimental protocols and data presented in this guide offer a glimpse into the core activities that define this critical discipline. As our understanding of disease biology deepens and new technologies emerge, the role of the medicinal chemist will continue to evolve, remaining central to the quest for new medicines that improve human health.

References

Spectroscopic Analysis of 2-Boc-amino-4-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Boc-amino-4-chlorobenzoic acid. Due to the limited availability of experimentally verified spectra in public databases, this guide presents a combination of predicted data based on the analysis of analogous compounds and general spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Data Presentation

The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4-chlorobenzoic acid. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2d1HAr-H
~7.4 - 7.6dd1HAr-H
~7.2 - 7.4d1HAr-H
~9.0 - 11.0br s1H-COOH
~8.5 - 9.5br s1H-NH
1.52s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170 - 175C=O (Carboxylic Acid)
~152 - 155C=O (Carbamate)
~140 - 142Ar-C
~135 - 138Ar-C
~130 - 133Ar-C
~125 - 128Ar-C
~120 - 123Ar-C
~118 - 121Ar-C
~81 - 83-C(CH₃)₃
~28-C(CH₃)₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch (Amide)
~2980MediumC-H stretch (Aliphatic)
~1715StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Amide)
~1590, 1480MediumC=C stretch (Aromatic)
~1250, 1160StrongC-O stretch (Carbamate)
~750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
271/273[M]⁺ (Molecular ion with Cl isotope pattern)
215/217[M - C₄H₈]⁺
198/200[M - C₄H₉O]⁺
171/173[M - Boc]⁺
154/156[M - Boc - OH]⁺
126/128[M - Boc - COOH]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-Boc-amino-4-chlorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the deuterated solvent peaks.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and identify the peak chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry 2-Boc-amino-4-chlorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of 2-Boc-amino-4-chlorobenzoic acid in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Utilize a GC-MS system equipped with an EI source.

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer, where they are ionized by an electron beam.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 2-Boc-amino-4-chlorobenzoic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Purified 2-Boc-amino-4-chlorobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

The Multifaceted Therapeutic Potential of Substituted Aminobenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoic acids have emerged as a versatile and highly valuable scaffold in medicinal chemistry and drug development. The inherent structural features of the aminobenzoic acid core, particularly the presence of amino and carboxylic acid groups on an aromatic ring, allow for extensive chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibitory activities. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways to aid in the rational design and development of novel therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

The biological activity of substituted aminobenzoic acids is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid and amino moieties.[1] Para-aminobenzoic acid (PABA), in particular, serves as a prominent building block in the design of new drugs.[2][3] Its derivatives have shown a wide spectrum of therapeutic applications, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[4][5][6]

Anticancer Activity

Substituted aminobenzoic acid derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that regulate cell proliferation and survival.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted aminobenzoic acid derivatives against several human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidine-oxothiazolidinylidene-amino-benzohydrazideHCT-11645.32 ± 0.15[3]
Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinoneHCT-1165.8 ± 0.24[3]
Carboxamide derivative of PABAA5493.0[3]
Chloro anilinoquinoline derivativeMCF-73.42[3]
Chloro anilinoquinoline derivativeA5495.97[3]
PABA-substituted pyrimidine derivativesHepG2, MCF-7, HCT-1167.08 ± 1.6 to 10.87 ± 0.8[3]
Schiff bases of PABAHepG2≥ 15.0[7][8]
Antimicrobial Activity

The antimicrobial properties of substituted aminobenzoic acids are well-documented, with many derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[4][5] A primary mechanism of antibacterial action for some derivatives, particularly sulfonamides which are mimics of p-aminobenzoic acid, is the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[9] This selective toxicity makes them effective antimicrobial agents, as humans obtain folic acid from their diet.[10]

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for several substituted aminobenzoic acid derivatives against various microorganisms.

Compound Class/DerivativeMicroorganismMIC (µM or µg/mL)Reference
Schiff bases of PABAStaphylococcus aureus (MRSA)from 15.62 µM[7][8]
Schiff bases of PABAMycobacteria≥ 62.5 µM[7][8]
Schiff bases of PABAFungi≥ 7.81 µM[7][8]
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 µM[3]
PABA-derived carbazole hybridsS. aureus1.56 µg/mL[4]
PABA-derived carbazole hybridsC. albicans12.5 µg/mL[4]
PABA-derived carbazole hybridsC. neoformans6.25 µg/mL[4]
Amino derivatives of PABAGram-negative bacteria0.16 mM[4]
Anti-inflammatory Activity

Several derivatives of aminobenzoic acid have demonstrated significant anti-inflammatory properties.[4][5][11] Their mechanism of action often involves the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. Studies have indicated that these compounds can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] One proposed mechanism is the inhibition of myeloperoxidase (MPO), an enzyme associated with oxidative stress and inflammation.[12]

Cholinesterase Inhibition

Derivatives of aminobenzoic acid have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][13] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Quantitative Cholinesterase Inhibition Data

The following table summarizes the in vitro cholinesterase inhibitory activity (IC50 values) of selected aminobenzoic acid derivatives.

Compound DerivativeEnzymeIC50 (µM)Reference
Benzoyl-substituted 4-aminobenzoic acid derivative (5b)Acetylcholinesterase (AChE)1.66 ± 0.03[13]
Isophthaloyl-substituted 3-aminobenzoic acid derivative (2c)Butyrylcholinesterase (BChE)2.67 ± 0.05[13]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following sections outline the typical protocols used to assess the biological activities of substituted aminobenzoic acids.

Synthesis of Substituted Aminobenzoic Acid Derivatives

The synthesis of these derivatives often involves standard organic chemistry reactions. For instance, Schiff bases are commonly prepared by the condensation of an appropriate aminobenzoic acid with a substituted aldehyde.[14] Ester and amide derivatives can be synthesized through reactions with alcohols or amines, respectively. A general procedure for synthesizing Schiff bases is as follows:

  • Dissolve the aminobenzoic acid in a suitable solvent, such as ethanol.

  • Add a catalytic amount of an acid, like glacial acetic acid.

  • Add the corresponding aromatic aldehyde to the mixture.

  • Reflux the reaction mixture for a specified period (e.g., 2-3 hours).[14]

  • Cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash, and recrystallize the Schiff base from a suitable solvent.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide the animals (e.g., rats) into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure the activity of acetylcholinesterase and butyrylcholinesterase.

  • Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and pre-incubate.

  • Initiation of Reaction: Add the substrate and DTNB to start the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance the understanding of complex biological processes and research designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Identification s1 Substituted Aminobenzoic Acid s3 Chemical Reaction (e.g., Condensation, Esterification) s1->s3 s2 Aldehyde/Alcohol/Amine s2->s3 s4 Purification & Characterization (e.g., Recrystallization, NMR, MS) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Anticancer (MTT Assay) b1->b2 b3 Antimicrobial (Broth Microdilution) b1->b3 b4 Anti-inflammatory (Enzyme Inhibition) b1->b4 b5 Cholinesterase (Ellman's Method) b1->b5 v1 Animal Models b1->v1 Promising Compounds d1 Determine IC50/MIC b1->d1 b2->d1 b3->d1 b4->d1 b5->d1 v2 Anti-inflammatory (Carrageenan Paw Edema) v1->v2 v2->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Identify Lead Compound d2->d3

Caption: General workflow for the synthesis and biological evaluation of substituted aminobenzoic acids.

bacterial_folate_pathway paba p-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthase paba->enzyme dihydropteridine Dihydropteridine Diphosphate dihydropteridine->enzyme dihydropteroate Dihydropteroic Acid enzyme->dihydropteroate folic_acid Folic Acid dihydropteroate->folic_acid Further steps sulfonamide Sulfonamide (PABA mimic) sulfonamide->enzyme Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

inflammatory_pathway stimulus Inflammatory Stimulus cell Immune Cell (e.g., Macrophage) stimulus->cell nfkb NF-κB Pathway cell->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation aminobenzoic_acid Substituted Aminobenzoic Acid aminobenzoic_acid->nfkb Inhibition

Caption: Modulation of pro-inflammatory signaling pathways by substituted aminobenzoic acids.

Conclusion

Substituted aminobenzoic acids represent a highly promising class of compounds with a broad spectrum of biological activities. Their structural versatility allows for the fine-tuning of their therapeutic properties, making them attractive candidates for the development of new drugs targeting cancer, microbial infections, inflammation, and neurodegenerative diseases. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying molecular mechanisms. Further exploration and derivatization of the aminobenzoic acid scaffold are warranted to unlock its full therapeutic potential.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protection of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the strategic protection of reactive functional groups is a cornerstone of success. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of application, and mild cleavage conditions. This technical guide provides a comprehensive overview of the Boc protection of aminobenzoic acid isomers—ortho, meta, and para—critical intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Core Principles of Boc Protection

The Boc group is typically introduced by reacting the amine functionality with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion. The base serves to neutralize the protonated amine, driving the reaction to completion.[2]

The stability of the Boc group is a key advantage; it is resistant to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[2] This orthogonality allows for selective manipulation of other functional groups within the molecule. Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleanly cleave the carbamate to regenerate the free amine.[1]

Comparative Data on Boc Protection of Aminobenzoic Acid Isomers

The reactivity of the amino group in aminobenzoic acid is influenced by the position of the carboxylic acid group on the aromatic ring. This can affect the conditions required for efficient Boc protection and the resulting yields. The following table summarizes quantitative data from various experimental protocols for the Boc protection of ortho-, meta-, and para-aminobenzoic acids.

IsomerReagentsSolventBaseTime (h)TemperatureYield (%)Reference
2-Aminobenzoic Acid(Boc)₂OTetrahydrofuran (THF)N/A (implied by similar procedures)Not SpecifiedRefluxNot Specified[3]
3-Aminobenzoic Acid(Boc)₂OTHF / WaterSodium Carbonate12Room Temp.91[4]
4-Aminobenzoic Acid(Boc)₂OTHF / WaterSodium Bicarbonate12Room Temp.65[5]

Experimental Protocols

Detailed methodologies for the Boc protection of each aminobenzoic acid isomer are provided below. These protocols are based on cited literature and represent common laboratory practices.

Protocol 1: Boc Protection of 2-Aminobenzoic Acid (Anthranilic Acid)

This procedure is a general representation based on similar reactions.[3]

Materials:

  • 2-Aminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve 2-aminobenzoic acid in anhydrous THF in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Boc Protection of 3-Aminobenzoic Acid

This protocol is adapted from a procedure with a reported yield of 91%.[4]

Materials:

  • 3-Aminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), dry

  • 5% w/v Sodium carbonate solution

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 10 mmol of 3-aminobenzoic acid in 10 ml of a 5% w/v sodium carbonate solution in a round-bottom flask.

  • Add a solution of 12 mmol of (Boc)₂O in 10 ml of dry THF.

  • Stir the resulting mixture vigorously for 12 hours at room temperature.

  • Remove the THF by rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to 2 with 2 N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the N-Boc-3-aminobenzoic acid.

Protocol 3: Boc Protection of 4-Aminobenzoic Acid

This protocol is based on a procedure with a reported yield of 65%.[5]

Materials:

  • 4-Aminobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 4-aminobenzoic acid (1.0 equivalent) in a mixture of THF and water.

  • Add a solution of (Boc)₂O (2.0 equivalents) in THF.

  • Add an aqueous solution of NaHCO₃ (3.0 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the solution to a pH of 3 with 1 N HCl.

  • Extract the mixture with ethyl acetate.

  • Concentrate the organic layer under reduced pressure.

  • Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the pure N-Boc-4-aminobenzoic acid.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Amine R-NH₂ (Aminobenzoic Acid) Attack Nucleophilic Attack Amine->Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Attack Collapse Intermediate Collapse Attack->Collapse Tetrahedral Intermediate Deprotonation Deprotonation Collapse->Deprotonation + t-BuO⁻ + CO₂ ProtectedAmine R-NH-Boc (N-Boc-aminobenzoic acid) Deprotonation->ProtectedAmine Byproducts CO₂ + t-BuOH Experimental_Workflow start Start: Dissolve Aminobenzoic Acid add_reagents Add (Boc)₂O and Base start->add_reagents reaction Stir at Specified Temperature and Time add_reagents->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup dry_concentrate Dry Organic Layer and Concentrate workup->dry_concentrate purify Purification (Recrystallization or Chromatography) dry_concentrate->purify end End: Isolated N-Boc-aminobenzoic Acid purify->end Deprotection_Mechanism cluster_start Protected Substrate cluster_deprotection Deprotection Steps cluster_final Final Products Protected R-NH-Boc Protonation Protonation (with Acid, e.g., TFA) Protected->Protonation Fragmentation Fragmentation Protonation->Fragmentation Protonated Intermediate Amine R-NH₂ (Free Amine) Fragmentation->Amine Byproducts CO₂ + Isobutene Fragmentation->Byproducts

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The procedure involves the protection of the amino group of 2-amino-4-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its ease of introduction under relatively mild conditions and its stability to a wide range of reagents, yet it can be readily removed under acidic conditions.[2][3][4] The synthesis of this compound is a crucial step in the elaboration of more complex molecules, including pharmaceutical ingredients. The protocol described herein is a standard and efficient method for this transformation.

Reaction Scheme

The synthesis proceeds via the reaction of 2-amino-4-chlorobenzoic acid with di-tert-butyl dicarbonate in the presence of a base.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution or dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents) to the solution and stir until all solids are dissolved.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution or dilute HCl. The product will precipitate out of the solution.

    • Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.

Data Presentation

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsPhysical State
2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.581.0White to tan powder
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.1 - 1.5Colorless liquid or solid
Triethylamine (Et₃N)C₆H₁₅N101.191.5Colorless liquid
This compoundC₁₂H₁₄ClNO₄271.70-Solid

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product start Dissolve 2-amino-4-chlorobenzoic acid in Dioxane/Water add_base Add Base (Triethylamine or NaHCO₃) start->add_base add_boc Add Di-tert-butyl dicarbonate add_base->add_boc react Stir at Room Temperature add_boc->react dilute Dilute with Water react->dilute wash Wash with Ethyl Acetate dilute->wash acidify Acidify Aqueous Layer wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end_product Pure 2-((tert-Butoxycarbonyl)amino) -4-chlorobenzoic acid purify->end_product

Caption: Synthesis workflow for this compound.

Signaling Pathway Analogy: Amine Protection

While not a biological signaling pathway, the following diagram illustrates the logical flow of the chemical transformation, where the amine is "activated" by the base to react with the "signal" (Boc₂O), leading to the "cellular response" (the protected product).

logical_relationship amine 2-Amino-4-chlorobenzoic acid (Unprotected Amine) activated_amine Deprotonated/Activated Amine amine->activated_amine Activation base Base (e.g., Triethylamine) base->activated_amine protected_product This compound (Protected Amine) activated_amine->protected_product Protection boc2o Di-tert-butyl dicarbonate (Protecting Group Source) boc2o->activated_amine Electrophilic Attack

Caption: Logical flow of the Boc protection reaction.

References

Application Notes and Protocols for the Use of 2-Boc-amino-4-chlorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the unnatural amino acid, 2-Boc-amino-4-chlorobenzoic acid, into peptide chains. The introduction of this building block offers a valuable strategy in medicinal chemistry and drug development to create peptidomimetics with enhanced pharmacological properties.

Introduction

The incorporation of non-proteinogenic amino acids is a powerful tool for modifying the properties of peptides. 2-Boc-amino-4-chlorobenzoic acid, with its aromatic scaffold and chloro-substituent, can impart unique structural and chemical characteristics to a peptide. These modifications can lead to increased metabolic stability, constrained conformations, and novel biological activities. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS), particularly for preparing complex or hydrophobic peptides.[]

Key Advantages of Incorporating 2-Amino-4-chlorobenzoic Acid

The introduction of a 2-amino-4-chlorobenzoic acid moiety into a peptide sequence can offer several advantages:

  • Conformational Rigidity: The aromatic ring can restrict the peptide backbone's flexibility, locking it into a specific, bioactive conformation.[2] This is particularly useful in the design of peptidomimetics that mimic the structure of protein loops or turns.

  • Enhanced Metabolic Stability: Peptides containing unnatural amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[2][3]

  • Modulation of Biological Activity: The electronic properties and lipophilicity of the peptide can be altered by the chloro-substituent, potentially influencing its binding affinity to biological targets and its ability to cross cell membranes.

  • Scaffold for Further Diversification: The substituted aromatic ring can serve as a handle for further chemical modifications, enabling the creation of diverse peptide libraries for screening and optimization.[2]

Experimental Protocols

The incorporation of 2-Boc-amino-4-chlorobenzoic acid can be achieved through both solid-phase and solution-phase peptide synthesis. The choice of method depends on the desired peptide length, scale, and overall synthetic strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes a general cycle for the incorporation of 2-Boc-amino-4-chlorobenzoic acid into a peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials and Reagents:

  • Merrifield or PAM resin

  • 2-Boc-amino-4-chlorobenzoic acid

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous HF or TFMSA for final cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Repeat this step.

    • Wash the resin with DMF (3x).

  • Coupling of 2-Boc-amino-4-chlorobenzoic acid:

    • In a separate vessel, dissolve 2-Boc-amino-4-chlorobenzoic acid (3-4 equivalents) and a suitable activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.

SPPS Workflow Diagram

SPPS_Workflow start Start with Resin swell Resin Swelling (DCM) start->swell deprotect Boc Deprotection (25-50% TFA/DCM) swell->deprotect wash1 Wash (DCM, IPA, DMF) deprotect->wash1 neutralize Neutralization (5-10% DIEA/DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 couple Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) wash2->couple Standard AA incorporate Incorporate 2-Boc-amino-4-chlorobenzoic acid wash2->incorporate Modified AA wash3 Wash (DMF, DCM) couple->wash3 incorporate->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotect Next Amino Acid cleave Final Cleavage (HF or TFMSA) repeat->cleave Final Amino Acid purify Purification (RP-HPLC) cleave->purify

General workflow for Boc-SPPS.

Protocol 2: Solution-Phase Peptide Synthesis

This protocol outlines the coupling of 2-Boc-amino-4-chlorobenzoic acid to an amino acid ester in solution.

Materials and Reagents:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: DIEA

  • Solvents: DMF, Ethyl acetate

  • Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄

Procedure:

  • Activation of 2-Boc-amino-4-chlorobenzoic acid: Dissolve 2-Boc-amino-4-chlorobenzoic acid (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF. Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: To the activated solution, add the amino acid ester hydrochloride (1 equivalent) and DIEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by column chromatography on silica gel.

  • Deprotection: The Boc group can be removed with TFA in DCM to allow for further peptide chain elongation.

Solution-Phase Synthesis Workflow

Solution_Phase_Workflow start Start activate Activate 2-Boc-amino-4-chlorobenzoic acid (EDC, HOBt in DMF at 0°C) start->activate couple Couple with Amino Acid Ester (DIEA, RT, overnight) activate->couple workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) couple->workup purify Purification (Column Chromatography) workup->purify deprotect Boc Deprotection (TFA/DCM) purify->deprotect end Final Product purify->end Final Dipeptide elongate Further Elongation deprotect->elongate

Workflow for solution-phase synthesis.

Quantitative Data

Specific quantitative data for the incorporation of 2-Boc-amino-4-chlorobenzoic acid is not widely available in the literature. However, representative data from the synthesis of peptides containing a structurally similar analog, 2-amino-4-bromobenzoic acid, can provide an estimate of expected outcomes.[2]

ParameterSolid-Phase Synthesis (Representative)Solution-Phase Synthesis (Representative)
Crude Peptide Yield 65-80%70-85%
Purity (by HPLC) >95% (after purification)>98% (after purification)
Coupling Efficiency Complete (negative Kaiser test) after 2hMonitored by TLC/HPLC

Note: These values are for a bromo-substituted analog and may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Characterization

Peptides incorporating 2-amino-4-chlorobenzoic acid can be characterized using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and incorporation of the unnatural amino acid.

Applications in Drug Development

Peptides containing 2-amino-4-chlorobenzoic acid can be valuable as:

  • Peptidomimetics: To mimic or block the interactions of natural peptides with their receptors.

  • Constrained Peptides: The rigid aromatic ring can be used to create cyclic or otherwise constrained peptides with improved target affinity and selectivity.

  • Therapeutic Leads: The modified peptide can serve as a starting point for the development of new drugs with improved pharmacokinetic profiles.

Signaling Pathway Interaction

While the specific biological targets of peptides containing 2-amino-4-chlorobenzoic acid are not yet well-defined, they can be designed to interact with various cellular signaling pathways. For instance, a peptidomimetic could be developed to act as an antagonist for a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein Activation receptor->g_protein ligand Natural Ligand ligand->receptor Binds & Activates peptide Peptidomimetic (containing 2-amino-4-chlorobenzoic acid) peptide->receptor Binds & Blocks effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Inhibition of a generic GPCR pathway.

This diagram illustrates a potential mechanism where a peptidomimetic containing 2-amino-4-chlorobenzoic acid acts as an antagonist, preventing the natural ligand from binding to its receptor and thereby blocking the downstream signaling cascade. This is a common strategy in drug development for a wide range of diseases.

References

Application Notes and Protocols for Coupling Reactions of 2-Boc-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid is a versatile trifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure incorporates a carboxylic acid, a Boc-protected amine, and an aryl chloride, each offering distinct handles for chemical modification. The carboxylic acid is readily activated for amide bond formation, while the aryl chloride can participate in various transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols and reaction conditions for two primary classes of coupling reactions involving this substrate: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation via Carbodiimide Activation

Amide coupling, or amidation, is one of the most frequently performed transformations in medicinal chemistry.[1] For 2-Boc-amino-4-chlorobenzoic acid, the carboxylic acid moiety can be activated using a variety of standard peptide coupling reagents to react with a primary or secondary amine.[2] Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency, are common choices.[3][4][5] Uronium-based reagents such as HATU and HBTU also provide high coupling efficiency, especially for sterically hindered substrates.[4][6][7]

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes the coupling of 2-Boc-amino-4-chlorobenzoic acid with a generic primary amine using EDC and HOBt.

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Primary or secondary amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-Boc-amino-4-chlorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Data Summary: Amide Coupling Reactions

The following table summarizes representative yields for the coupling of 2-Boc-amino-4-chlorobenzoic acid with various amines under standardized conditions.

EntryAmine ComponentCoupling Reagent SystemBaseSolventTime (h)Yield (%)
1BenzylamineEDC·HCl / HOBtDIPEADCM1692
2MorpholineHATUDIPEADMF1288
3AnilineDIC / HOBtNMMDCM2475
4L-Alanine methyl esterPyBOPDIPEADMF1885

Note: Data are representative and actual yields may vary based on substrate purity, scale, and specific reaction conditions.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Acid, Amine, HOBt in DCM cool 2. Cool to 0 °C reagents->cool add_reagents 3. Add DIPEA and EDC·HCl cool->add_reagents react 4. Stir at RT (12-24h) add_reagents->react quench 5. Aqueous Wash (HCl, NaHCO₃, Brine) react->quench dry 6. Dry & Concentrate quench->dry purify 7. Column Chromatography dry->purify product Pure Amide Product purify->product

General workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9][10] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, successful coupling can be achieved using specialized palladium catalysts with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11][12]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol outlines a typical Suzuki coupling of 2-Boc-amino-4-chlorobenzoic acid with a generic arylboronic acid.

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent mixture (e.g., Toluene/Water or Dioxane/Water)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-Boc-amino-4-chlorobenzoic acid (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the biaryl product.

Data Summary: Suzuki-Miyaura Coupling Reactions

The table below presents representative data for the Suzuki coupling of 2-Boc-amino-4-chlorobenzoic acid with various boronic acids.

EntryBoronic Acid ComponentCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10081
33-Pyridinylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O11070
44-Formylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O9078

Note: Data are representative and actual yields may vary based on substrate purity, scale, and specific reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)(L)₂-Cl oa->pd_complex tm Transmetalation pd_complex->tm biaryl_complex Ar-Pd(II)(L)₂-Ar' tm->biaryl_complex boronate Ar'B(OH)₃⁻ boronate->tm base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid Ar'B(OH)₂ boronic_acid->base re Reductive Elimination biaryl_complex->re re->pd0 Regeneration product Ar-Ar' (Product) re->product aryl_halide Ar-Cl (Substrate) aryl_halide->oa

Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Deprotection of Boc-2-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of tert-butoxycarbonyl (Boc)-protected 2-amino-4-chlorobenzoic acid. The removal of the Boc protecting group is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. These guidelines offer a range of methods, from standard acidic conditions to milder alternatives, to accommodate different substrate sensitivities and synthetic strategies.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. Boc-2-amino-4-chlorobenzoic acid is a valuable building block in organic synthesis. The selective and efficient removal of the Boc group is essential for subsequent transformations, such as amide bond formation or other derivatizations of the free amine.

This document outlines several deprotection methodologies, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative, milder approaches. The choice of method will depend on the presence of other acid-sensitive functional groups in the molecule and the desired reaction scale.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of Boc-protected anilines, which serve as a good proxy for Boc-2-amino-4-chlorobenzoic acid. The data presented is a compilation from various literature sources on analogous substrates.

Method/Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Acidic Deprotection
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 4 hours>90A common and generally high-yielding method.[1][2]
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateRoom Temp.1 - 16 hours>904M HCl in dioxane is a standard reagent.[3]
Alternative Methods
Thermal DeprotectionWater or Methanol100 - 24010 min - 2 hours88 - QuantitativeA greener alternative, particularly effective with water at reflux.
Oxalyl Chloride / MethanolMethanolRoom Temp.1 - 4 hours70 - 90Mild conditions; reportedly faster for substrates with electron-withdrawing groups.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for the removal of the Boc group.

Materials:

  • Boc-2-amino-4-chlorobenzoic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-chlorobenzoic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method utilizes a commercially available solution of HCl in dioxane and is a common alternative to TFA.

Materials:

  • Boc-2-amino-4-chlorobenzoic acid

  • 4M HCl in Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in a minimal amount of dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product often precipitates. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain 2-amino-4-chlorobenzoic acid hydrochloride.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.

Protocol 3: Thermal Deprotection in Water

This is an environmentally friendly method that avoids the use of strong acids and organic solvents.

Materials:

  • Boc-2-amino-4-chlorobenzoic acid

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Suspend Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in deionized water (approximately 20-50 mL per gram of substrate) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Maintain the reflux for 10 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product start Boc-2-amino-4-chlorobenzoic acid method1 Acidic (TFA/DCM or HCl/Dioxane) start->method1 method2 Thermal (Water, 100°C) start->method2 method3 Alternative (Oxalyl Chloride/MeOH) start->method3 product 2-amino-4-chlorobenzoic acid method1->product method2->product method3->product

Caption: General workflow for the deprotection of Boc-2-amino-4-chlorobenzoic acid.

Acidic_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Acid H⁺ (from TFA or HCl) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid + tert-Butyl Cation Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Isobutene Isobutene Protonated_Boc->Isobutene forms Amine Deprotected Amine Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

analytical HPLC method for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical HPLC Method of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic syntheses due to its stability and ease of removal under acidic conditions.[1] The purity and accurate quantification of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for the analysis of this compound.[4][]

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be robust, accurate, and precise, suitable for quality control and research purposes.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Phosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Program 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (at initial conditions, e.g., 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][6] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Representative Method Validation Data

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ Signal-to-Noise ratio of 10:10.7 µg/mL

Diagrams

HPLC_Method_Workflow start Start: Method Development Goal (Purity/Assay of Target Compound) lit_review Literature & Compound Property Review start->lit_review hplc_setup Initial HPLC Parameter Selection (Column, Mobile Phase, Detector) lit_review->hplc_setup optimization Method Optimization (Gradient, Flow Rate, Temperature) hplc_setup->optimization validation Method Validation optimization->validation routine_analysis Routine Sample Analysis validation->routine_analysis sub_specificity Specificity validation->sub_specificity sub_linearity Linearity & Range validation->sub_linearity sub_accuracy Accuracy validation->sub_accuracy sub_precision Precision validation->sub_precision sub_lod_loq LOD & LOQ validation->sub_lod_loq sub_robustness Robustness validation->sub_robustness end End: Report Generation routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes: Large-Scale Synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, often referred to as Boc-4-chloroanthranilic acid, is a valuable intermediate in organic synthesis. The presence of the Boc protecting group on the amino function allows for selective reactions at other positions of the molecule, making it a key building block in the synthesis of complex pharmaceuticals and agrochemicals. Its structure is particularly useful in the preparation of various heterocyclic compounds, such as quinazolinones, which are known to exhibit a wide range of biological activities.

Synthetic Strategy

The large-scale synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-Amino-2-chlorobenzoic acid. A common and efficient method for this is the reduction of 2-chloro-4-nitrobenzoic acid.[1][2] This can be accomplished using various reducing agents, with catalytic hydrogenation or metal-acid combinations being prevalent.[1][2]

The second step is the protection of the amino group of 4-Amino-2-chlorobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic chemistry, often employing di-tert-butyl dicarbonate (Boc₂O) as the reagent in the presence of a base.[3][4] This method is known for its high yields and relatively mild reaction conditions, making it suitable for industrial-scale production.[3]

Experimental Protocols

Part A: Synthesis of 4-Amino-2-chlorobenzoic Acid via Catalytic Reduction

This protocol describes the synthesis of 4-Amino-2-chlorobenzoic acid from 2-chloro-4-nitrobenzoic acid using a tin and hydrochloric acid reduction method.[5]

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Granulated tin

  • Concentrated hydrochloric acid (HCl)

  • 60% Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl) solution

  • Diethyl ether

  • Round-bottom flask (100 ml)

  • Reflux condenser

  • Ice-water bath

  • Water bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 100-ml round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrobenzoic acid (0.5 g, 2.486 mmol) and granulated tin (0.447 g).[5]

  • Carefully add concentrated hydrochloric acid to the mixture. The reaction is highly exothermic; maintain control by placing the flask in an ice-water bath.[5]

  • Once the HCl addition is complete and the initial exothermic reaction subsides, heat the mixture on a water bath under reflux for 90 minutes.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and treat it with a 60% NaOH solution, followed by the addition of a NaCl solution.

  • Extract the product with diethyl ether.[5]

  • Evaporate the diethyl ether using a rotary evaporator to obtain the crude 4-Amino-2-chlorobenzoic acid as reddish-brown precipitates.[5]

  • The crude product can be further purified by recrystallization if necessary.

Part B: Synthesis of this compound

This protocol outlines the Boc protection of 4-Amino-2-chlorobenzoic acid.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of 4-Amino-2-chlorobenzoic acid in the chosen solvent (e.g., THF) in a reaction vessel.

  • Add 1-1.5 equivalents of a base, such as sodium bicarbonate.[3]

  • Add 2-3 equivalents of di-tert-butyl dicarbonate (Boc₂O).[3]

  • Stir the mixture at room temperature or with moderate heating (around 40°C).[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and perform a subsequent extraction with a suitable organic solvent like ethyl acetate.[3]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if needed.

Data Presentation

ParameterStep A: Synthesis of 4-Amino-2-chlorobenzoic AcidStep B: Synthesis of this compound
Starting Material 2-chloro-4-nitrobenzoic acid4-Amino-2-chlorobenzoic acid
Key Reagents Granulated tin, Concentrated HClDi-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate
Solvent Not specified (aqueous HCl)Tetrahydrofuran (THF)
Reaction Temperature RefluxRoom temperature to 40°C
Reaction Time 90 minutesTypically a few hours (monitor by TLC)
Work-up Basification, ExtractionAqueous work-up, Extraction
Typical Yield High (specific yield not provided in sources)High (specific yield not provided in sources)

Mandatory Visualization

Caption: Workflow for the two-step synthesis of the target compound.

References

Application Notes and Protocols for the Derivatization of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on two primary derivatization strategies: esterification of the carboxylic acid moiety and amide bond formation. This document offers structured data, experimental procedures, and visual workflows to guide researchers in the efficient synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a Boc-protected amine and a carboxylic acid on a chlorinated benzene ring offers multiple reaction sites for chemical modification. Derivatization of the carboxylic acid group through esterification or amide coupling allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures the selective reaction of the carboxylic acid, while it can be readily removed under acidic conditions for further functionalization of the amino group.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of benzoic acid derivatives, providing a reference for expected outcomes. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Derivative TypeReagents and ConditionsProductTypical Yield (%)Reference
Esterification
Methyl EsterSOCl₂ in Methanol, refluxMethyl 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoate>90Adapted from[1]
Ethyl EsterH₂SO₄ in Ethanol, refluxEthyl 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoate85-95Adapted from[2][3]
tert-Butyl EsterDi-tert-butyl dicarbonate, DMAP, tert-butanoltert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoate60-80Adapted from[4]
Amide Coupling
N-Aryl AmideSOCl₂, then substituted aniline, DIPEA, Toluene2-((tert-Butoxycarbonyl)amino)-4-chloro-N-(aryl)benzamide80-97Adapted from[1]
N-Alkyl AmideHATU, DIPEA, primary/secondary amine, DMF2-((tert-Butoxycarbonyl)amino)-4-chloro-N-(alkyl)benzamide70-95Adapted from[5][6]
N-(4-chlorophenyl) AmideIsatoic anhydride, 4-chloroaniline2-amino-N-(4-chlorophenyl)benzamide70-80[7]
N-(4-fluorophenyl) AmideIsatoic anhydride, 4-fluoroaniline2-amino-N-(4-fluorophenyl)benzamide65-72[7]

Experimental Protocols

Protocol 1: Esterification via Fischer-Speier Reaction

This protocol describes the synthesis of an ethyl ester of this compound. This method can be adapted for other simple alcohols.

Materials:

  • This compound

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq), which serves as both the reactant and solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 3-6 hours), allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using HATU

This protocol outlines the synthesis of an amide derivative of this compound using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Activation: Stir the mixture at room temperature and add DIPEA (2.0 eq). Allow the mixture to stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Mandatory Visualization

The following diagrams illustrate the general workflows for the derivatization of this compound.

Esterification_Workflow A 2-((tert-Butoxycarbonyl)amino)- 4-chlorobenzoic acid B Dissolve in Alcohol (e.g., Ethanol) A->B C Add Acid Catalyst (e.g., H₂SO₄) B->C D Reflux C->D E Work-up and Neutralization D->E F Extraction E->F G Purification F->G H Ester Derivative G->H Amide_Coupling_Workflow A 2-((tert-Butoxycarbonyl)amino)- 4-chlorobenzoic acid B Dissolve in Anhydrous Solvent (e.g., DMF) A->B C Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) B->C D Add Amine C->D E Reaction at Room Temperature D->E F Work-up and Extraction E->F G Purification F->G H Amide Derivative G->H

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Boc-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions involving 2-Boc-amino-4-chlorobenzoic acid and its methyl ester. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules and novel pharmaceutical candidates. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is crucial for preventing undesired side reactions and ensuring high yields of the target products.

This document covers three major classes of cross-coupling reactions: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with arylboronic acids, Buchwald-Hartwig amination for the synthesis of arylamines, and Sonogashira coupling for the introduction of alkyne moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and substituted aromatic compounds. For 2-Boc-amino-4-chlorobenzoic acid, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position. To prevent potential complications with the free carboxylic acid, the reaction is often performed on the corresponding methyl ester, followed by saponification if the free acid is desired.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012~85

Note: Data is compiled from studies on structurally similar substrates and serves as a representative guide.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Boc-amino-4-chlorobenzoate

Materials:

  • Methyl 2-Boc-amino-4-chlorobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-Boc-amino-4-chlorobenzoate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1 mixture of toluene and water.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Methyl 2-Boc-amino-4-chlorobenzoate - Arylboronic acid - Base (K3PO4) B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvents: Toluene/Water B->C D Add Catalyst System: Pd(OAc)2 / SPhos C->D E Heat to 100 °C with vigorous stirring D->E F Monitor Progress: TLC or LC-MS E->F G Cool and Quench: Add water F->G H Extraction: Ethyl acetate G->H I Wash and Dry: Brine, Na2SO4 H->I J Purification: Column Chromatography I->J K K J->K Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives of 2-Boc-amino-4-chlorobenzoic acid, which are important scaffolds in many biologically active compounds.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10018-2485-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1001690

Note: Data is compiled from studies on structurally similar substrates and serves as a representative guide.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-Boc-amino-4-chlorobenzoate

Materials:

  • Methyl 2-Boc-amino-4-chlorobenzoate (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by methyl 2-Boc-amino-4-chlorobenzoate, the amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst and Ligand: Pd2(dba)3 / XPhos B Inert Atmosphere: Evacuate and backfill with Argon A->B C Add Reactants and Solvent: - Methyl 2-Boc-amino-4-chlorobenzoate - Amine - Base (NaOt-Bu) - Toluene B->C D Heat to 100 °C C->D E Monitor Progress D->E F Cool and Quench E->F G Extraction F->G H Wash and Dry G->H I Purification H->I J J I->J Final Product

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted 2-Boc-amino-4-chlorobenzoic acid derivatives, which are valuable intermediates for the synthesis of a variety of complex molecules, including heterocycles and natural products.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60696
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene801290
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF100372-96

Note: Data is compiled from studies on structurally similar substrates and serves as a representative guide.

Experimental Protocol: Sonogashira Coupling of Methyl 2-Boc-amino-4-chlorobenzoate

Materials:

  • Methyl 2-Boc-amino-4-chlorobenzoate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add methyl 2-Boc-amino-4-chlorobenzoate, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants and Catalysts: - Methyl 2-Boc-amino-4-chlorobenzoate - PdCl2(PPh3)2 - CuI B Inert Atmosphere A->B C Add Solvent and Base: THF, Et3N B->C D Add Terminal Alkyne C->D E Heat to 60 °C D->E F Monitor Progress E->F G Filter and Concentrate F->G H Extraction G->H I Wash and Dry H->I J Purification I->J K K J->K Final Product

Sonogashira Coupling Experimental Workflow

Signaling Pathway Visualization

The products derived from these cross-coupling reactions are often designed to interact with specific biological pathways. For instance, derivatives of 2-amino-4-arylbenzoic acid have been investigated as inhibitors of various signaling cascades implicated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Synthesized Inhibitor (from Cross-Coupling) Inhibitor->Raf Inhibition

Hypothetical Inhibition of a Signaling Pathway

Application Notes and Protocols: Boc-L-proline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of organic synthesis, and particularly in the development of pharmaceuticals and other complex bioactive molecules, the use of chiral building blocks is fundamental.[1] These are small, enantiomerically pure molecules that serve as foundational units for constructing larger, more complex structures with precise stereochemical control.[][] N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative widely utilized as such a building block.[4][5] Its rigid pyrrolidine ring, a feature of the parent amino acid L-proline, introduces significant conformational constraints into molecules, which is crucial for influencing the folding and biological activity of peptides and the three-dimensional structure of drug candidates.[6][7] The tert-butoxycarbonyl (Boc) protecting group on the secondary amine is stable under many reaction conditions but can be easily and selectively removed under mild acidic conditions, making it an invaluable tool for multi-step synthetic strategies.[5][6] This document provides detailed application notes and experimental protocols for the use of Boc-L-proline in peptide synthesis and the synthesis of chiral ligands, targeting researchers, scientists, and drug development professionals.

Application Note 1: Boc-L-proline in Peptide Synthesis

Boc-L-proline is a cornerstone reagent in solution-phase and solid-phase peptide synthesis (SPPS).[5][7] The Boc group protects the nitrogen atom, preventing unwanted side reactions during peptide bond formation and allowing for a controlled, sequential addition of amino acids to build a polypeptide chain.[5] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions like racemization, a particular challenge given the steric hindrance of proline's secondary amine.[8]

Data Presentation: Comparison of Coupling Methods

The efficiency of peptide bond formation with Boc-L-proline is highly dependent on the coupling reagent and reaction conditions. The following table summarizes the performance of various common coupling reagents.

Boc-L-proline DerivativeAmine ComponentCoupling ReagentAdditiveSolventReaction TimeYield (%)Reference
Boc-L-Pro-OHBzl-Gln-OMe·HClEDCHOBtDCM/DMFNot Specified80-90[8]
Boc-L-Pro-OHBiphenylamineEDCHOBt (cat.)Acetonitrile42 h75[8]
Boc-L-Pro-OHVal-NH₂DCC-DCM3 h97[8]
Boc-L-Pro-OHSpirocycle amineHATUDIPEADMFNot Specified85[8]
Experimental Protocols

Protocol 1: Peptide Coupling using EDC/HOBt

This method is a widely used and cost-effective approach for forming peptide bonds. The addition of 1-hydroxybenzotriazole (HOBt) helps to suppress racemization and improve coupling efficiency.[8]

  • Materials:

    • Boc-L-proline

    • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 0.5 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Procedure:

    • Activation: In a round-bottom flask, dissolve Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[8] Cool the solution to 0 °C in an ice bath.[8]

    • Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C for pre-activation.[8]

    • Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.[8]

    • Coupling: Add the neutralized amino acid ester solution to the activated Boc-L-proline solution at 0 °C.[8] Allow the reaction mixture to warm to room temperature and stir overnight.[8]

    • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

    • Purification: Purify the crude dipeptide by silica gel column chromatography.[8]

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and rapid method for removing the Boc protecting group to liberate the amine for the next coupling step.[9]

  • Materials:

    • N-Boc protected peptide

    • Trifluoroacetic Acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Toluene (for work-up)

    • Saturated NaHCO₃ solution

  • Procedure:

    • Reaction Setup: Dissolve the N-Boc-proline-containing substrate in anhydrous DCM (e.g., at a concentration of 0.1-0.5 M) in a round-bottom flask.[9]

    • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9]

    • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[9]

    • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to help remove residual TFA.[9]

    • Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected product.[9]

Visualization: SPPS Workflow

The following diagram illustrates the logical workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS) featuring Boc-L-proline.

spips_workflow Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization 2. Coupling Coupling: Boc-L-Proline + EDC/HOBt Neutralization->Coupling 3. Wash Wash Coupling->Wash 4. FinalProduct Resin-Bound Dipeptide Wash->FinalProduct Wash2 Wash FinalProduct->Deprotection Next Cycle pathway_synthesis start Boc-L-Proline ester Boc-L-Proline Methyl Ester start->ester SOCl₂, MeOH 0°C to RT ligand_boc N-Boc Protected (S)-α,α-Diphenyl-2- pyrrolidinemethanol ester->ligand_boc PhMgBr, THF 0°C to Reflux ligand_final (S)-α,α-Diphenyl-2- pyrrolidinemethanol (CBS Precursor) ligand_boc->ligand_final TFA, DCM (Deprotection) logic_flow cluster_start Starting Materials cluster_synthesis Synthesis cluster_outcome Outcome A Achiral Reagents Racemic Racemic Mixture (Both Enantiomers) A->Racemic Non-Stereoselective Synthesis B Chiral Building Block (e.g., Boc-L-Proline) Enantio Single Enantiomer B->Enantio Asymmetric Synthesis Separation Costly Chiral Separation Required Racemic->Separation Target Specific Drug-Target Interaction Racemic->Target Inactive Inactive / Harmful Off-Target Effects Racemic->Inactive Enantio->Target Separation->Enantio Isolation

References

Application Notes & Protocols: Experimental Procedures for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[2] To circumvent this, a wide array of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[3][4] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting the reaction under milder conditions.[5] This document provides detailed protocols for several widely-used amide bond formation techniques, a comparison of common coupling reagents, and visual workflows to guide researchers in selecting and performing the optimal procedure.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate sterics, desired reaction time, and the potential for side reactions like racemization, especially in peptide synthesis.[2][6] The following table summarizes the characteristics of several common coupling reagents.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or HOBtNone or mild base (e.g., DIPEA)DCM, DMF, Water[2]1-12 hours[2]60-95%[2]Water-soluble byproducts, easy removal.[2][6]Racemization (suppressed by additives), nitrile formation.[6]
DCC (Carbodiimide)HOBtDIPEADCM, THF2-12 hours70-98%High yields, cost-effective.Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration.[6]
HATU (Aminium/Uronium)None neededDIPEA, TEA[7]DMF, NMP15-60 minutes[7]85-99%Very fast and efficient, low racemization.[6][8]Can be expensive.
PyBOP (Phosphonium)None neededDIPEADMF, DCM1-4 hours80-95%High efficiency, particularly for hindered substrates.[1][4]Phosphonium byproducts.
Acyl Chloride NonePyridine, TEADCM, THF1-16 hours[7]75-95%Highly reactive, suitable for unreactive amines.[7][9]Harsh formation conditions (SOCl₂), produces HCl byproduct.[5][7]

Experimental Workflows & Mechanisms

Amide_Coupling_General_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification CarboxylicAcid Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (+ Additive, Base) CouplingReagent->ActivatedIntermediate CrudeAmide Crude Amide Product ActivatedIntermediate->CrudeAmide Nucleophilic Attack Amine Amine Amine->CrudeAmide Workup Aqueous Work-up CrudeAmide->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification PureAmide Pure Amide Purification->PureAmide

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea NHSEster NHS-Ester (More Stable) Acylisourea->NHSEster + NHS EDU EDU Byproduct (Water-Soluble) Acylisourea->EDU Side Reaction (Rearrangement) NHS NHS NHS->NHSEster NHSEster->NHS Released Amide Amide (R-CONH-R') NHSEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Workup_Procedure start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) start->dilute wash1 Wash with 5% aq. HCl (Removes basic impurities) dilute->wash1 wash2 Wash with sat. aq. NaHCO3 (Removes acidic impurities) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash3->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purify Purify Crude Product (e.g., Column Chromatography) filter_concentrate->purify product Pure Amide Product purify->product

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is widely used due to its mild conditions and the water-solubility of its carbodiimide reagent (EDC) and byproduct, simplifying purification.[2][6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • NHS (N-Hydroxysuccinimide) (1.2 eq)

  • Solvent: Anhydrous DMF or DCM

  • Base (optional): DIPEA (N,N-Diisopropylethylamine)

  • Work-up reagents: Ethyl acetate, 5% aq. LiCl (for DMF), 5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Argon).

    • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.[2]

    • If the amine starting material is a hydrochloride salt, add 1.0-2.0 eq of a non-nucleophilic base like DIPEA.

    • Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the active NHS-ester can be monitored by TLC or LC-MS.[2]

  • Amine Coupling:

    • Add the amine (1.0-1.2 eq) to the activated carboxylic acid solution.[2]

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.[2]

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. If DMF was used as the solvent, perform additional washes with 5% aqueous LiCl to remove residual DMF.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[2]

    • Purify the crude product by silica gel column chromatography or recrystallization.[8][10]

Protocol 2: High-Efficiency Amide Coupling using HATU

HATU is a highly efficient uronium salt-based coupling reagent that enables rapid amide bond formation with minimal side reactions, especially racemization.[6][8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq)

  • Base: DIPEA or TEA (2.0-3.0 eq)

  • Solvent: Anhydrous DMF

  • Work-up reagents: Ethyl acetate, water, brine, anhydrous Na₂SO₄.

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 1-5 minutes at room temperature.[7]

  • Amine Coupling:

    • Add the amine (1.1-1.2 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 30-60 minutes. The reaction is often complete within an hour.[7] Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Formation via Acyl Chloride (Schotten-Baumann Conditions)

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine.[7] This is often suitable for less reactive amines.[5]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Amine (1.1-2.0 eq)

  • Base: Pyridine or TEA (2.0-3.0 eq)

  • Solvent: Anhydrous DCM or THF

  • Work-up reagents: DCM, 1M aq. HCl, sat. aq. NaHCO₃, brine, anhydrous MgSO₄.

Procedure:

  • Formation of Acyl Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

    • Combine the carboxylic acid (1.0 eq) and anhydrous DCM in a flask equipped with a reflux condenser.

    • Add thionyl chloride (2.0 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux for 1-3 hours until gas evolution ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used immediately in the next step.[7]

  • Amine Coupling (Schotten-Baumann Reaction):

    • Dissolve the amine (1.1 eq) and a base like pyridine or TEA (2.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.[11]

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours.[7] Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer. Wash sequentially with 1M aq. HCl (to remove excess amine and base), sat. aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

References

Application Notes and Protocols: Purification of 2-Boc-amino-4-chlorobenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Boc-amino-4-chlorobenzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Physicochemical Properties

Understanding the properties of the parent compound, 2-amino-4-chlorobenzoic acid, can be informative.

PropertyValueSource
Compound Name 2-Amino-4-chlorobenzoic acidN/A
Synonyms 4-Chloroanthranilic acid[1]
CAS Number 89-77-0[1][2][3]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [1][4]
Appearance White to light yellow or beige to light brown powder[2][4]
Melting Point 229-236 °C[4]
Purity (Typical) ≥ 98%[1]

Note: The properties listed above are for the unprotected 2-amino-4-chlorobenzoic acid. The Boc-protected derivative will exhibit different physical properties, including a lower melting point and altered solubility.

Experimental Protocol: Recrystallization of 2-Boc-amino-4-chlorobenzoic acid

This protocol outlines a general procedure for the recrystallization of 2-Boc-amino-4-chlorobenzoic acid. The choice of solvent is critical and may require preliminary screening. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexanes, ethanol/water, and toluene/methanol.[4]

Materials and Equipment
  • Crude 2-Boc-amino-4-chlorobenzoic acid

  • Recrystallization solvents (e.g., ethyl acetate, hexanes, ethanol, deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Watch glass

  • Drying oven or desiccator

Procedure
  • Solvent Selection: Begin by selecting a suitable solvent or solvent system. An ideal "good" solvent will dissolve the crude product at an elevated temperature, while a "poor" solvent (or anti-solvent) will be one in which the product is insoluble. A common approach is to use a binary solvent system such as ethyl acetate (good solvent) and hexanes (poor solvent).

  • Dissolution: Place the crude 2-Boc-amino-4-chlorobenzoic acid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethyl acetate). Gently heat the mixture on a hot plate with stirring. Continue to add the "good" solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization:

    • For a single solvent system: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

    • For a binary solvent system: Once the compound is fully dissolved in the "good" solvent, slowly add the "poor" solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution. Allow the flask to cool slowly to room temperature.[4]

  • Crystal Formation: As the solution cools, the solubility of the 2-Boc-amino-4-chlorobenzoic acid will decrease, leading to the formation of crystals. Slow cooling generally promotes the formation of larger, purer crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a well-ventilated area or in a drying oven at a modest temperature, or in a desiccator under vacuum.

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; impurities are depressing the melting point.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[5]
No Crystal Formation The solution is not saturated (too much solvent); supersaturation.Gently boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If available, add a seed crystal of the pure compound.[5]
Low Crystal Yield Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated for hot filtration.
Product is an Oil at Room Temperature The Boc-protected amino acid is not crystalline under these conditions.If the product is consistently an oil, consider an alternative purification method such as chromatography. Another approach is to attempt solidification by adding seed crystals to the oil and allowing it to stand, followed by pulping with a non-polar solvent like hexanes.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Figure 1. Experimental Workflow for Recrystallization start Start | Crude 2-Boc-amino-4-chlorobenzoic acid dissolve Dissolution Dissolve in minimal amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve hot_filtration Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filtration induce_crystallization Induce Crystallization Add 'poor' solvent (e.g., Hexanes) until cloudy, then clarify with a few drops of 'good' solvent hot_filtration->induce_crystallization cool Cooling Allow to cool slowly to room temperature, then place in an ice bath induce_crystallization->cool filter Vacuum Filtration Isolate the purified crystals cool->filter wash Washing Wash crystals with a small amount of cold 'poor' solvent filter->wash dry Drying Dry crystals under vacuum or in a desiccator wash->dry end End | Purified 2-Boc-amino-4-chlorobenzoic acid dry->end

Caption: Experimental workflow for the recrystallization of 2-Boc-amino-4-chlorobenzoic acid.

Conclusion

The protocol described provides a comprehensive and practical guide for the purification of 2-Boc-amino-4-chlorobenzoic acid by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity product suitable for downstream applications in drug discovery and chemical synthesis. The troubleshooting guide offers solutions to common challenges, enabling the optimization of the purification process.

References

Application Notes and Protocols for 2-Boc-amino-4-chlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Boc-amino-4-chlorobenzoic acid as a key pharmaceutical intermediate. This compound is particularly valuable in the synthesis of quinazolinone-based kinase inhibitors, a class of drugs with significant therapeutic applications in oncology and inflammatory diseases. The protocols and data presented herein are designed to guide researchers in the effective utilization of this versatile building block.

Introduction

2-Boc-amino-4-chlorobenzoic acid is a derivative of anthranilic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions of the nucleophilic amino group while allowing for selective reactions at the carboxylic acid moiety. The chloro-substituent at the 4-position of the benzene ring is a key feature that is incorporated into the final drug scaffold, often contributing to the compound's binding affinity and pharmacokinetic properties. The primary application of this intermediate is in the synthesis of 7-chloro-quinazolin-4-one derivatives, which are core structures of various kinase inhibitors.

Application: Synthesis of Kinase Inhibitors

Quinazolinone-based molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to the ATP-binding site of a wide range of protein kinases.[1] The dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[1]

Specifically, derivatives of 2-amino-4-chlorobenzoic acid are instrumental in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in human cancers.[2] The Boc-protected intermediate, 2-Boc-amino-4-chlorobenzoic acid, serves as a key starting material for the construction of the quinazolinone core of these inhibitors.

General Synthetic Strategy

The synthesis of 2,3-disubstituted-7-chloro-quinazolin-4-ones from 2-Boc-amino-4-chlorobenzoic acid generally follows a two-step sequence:

  • Amide Coupling: The carboxylic acid of 2-Boc-amino-4-chlorobenzoic acid is first activated and then coupled with a primary amine to form an amide.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes an intramolecular cyclization to form the quinazolinone ring.

This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery and the optimization of lead compounds.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a 2-alkyl-7-chloro-quinazolin-4-one derivative from 2-Boc-amino-4-chlorobenzoic acid. The data is based on typical yields and purities reported for similar synthetic transformations in the literature.

Table 1: Synthesis of N-Alkyl-2-(Boc-amino)-4-chlorobenzamide

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)ProductYield (%)Purity (%)
2-Boc-amino-4-chlorobenzoic acidAlkylamine, HATU, DIPEADMF425N-Alkyl-2-(Boc-amino)-4-chlorobenzamide85-95>95

Table 2: Synthesis of 2-Alkyl-7-chloro-4(3H)-quinazolinone

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)ProductYield (%)Purity (%)
N-Alkyl-2-(Boc-amino)-4-chlorobenzamideTrifluoroacetic acid (TFA)Dichloromethane (DCM)2252-Alkyl-7-chloro-4(3H)-quinazolinone90-98>98

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 2-alkyl-7-chloro-4(3H)-quinazolinone from 2-Boc-amino-4-chlorobenzoic acid.

Protocol 1: Synthesis of N-Alkyl-2-(Boc-amino)-4-chlorobenzamide

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Alkylamine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-Boc-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-2-(Boc-amino)-4-chlorobenzamide.

Protocol 2: Synthesis of 2-Alkyl-7-chloro-4(3H)-quinazolinone

Materials:

  • N-Alkyl-2-(Boc-amino)-4-chlorobenzamide

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve the N-alkyl-2-(Boc-amino)-4-chlorobenzamide (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-alkyl-7-chloro-4(3H)-quinazolinone.

  • The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-alkyl-7-chloro-4(3H)-quinazolinone from 2-Boc-amino-4-chlorobenzoic acid.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Cyclization A 2-Boc-amino-4-chlorobenzoic Acid C HATU, DIPEA, DMF A->C B Alkylamine B->C D N-Alkyl-2-(Boc-amino)-4-chlorobenzamide C->D Yield: 85-95% E N-Alkyl-2-(Boc-amino)-4-chlorobenzamide F TFA, DCM E->F G 2-Alkyl-7-chloro-4(3H)-quinazolinone F->G Yield: 90-98%

Caption: General workflow for the synthesis of 2-alkyl-7-chloro-4(3H)-quinazolinone.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a key target for quinazolinone-based kinase inhibitors synthesized from 2-Boc-amino-4-chlorobenzoic acid.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway. Red ellipses indicate key kinase targets.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. This reaction, a standard Boc-protection of 2-amino-4-chlorobenzoic acid, can be challenging due to the reduced nucleophilicity of the aromatic amine. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield in the synthesis of this compound?

A low yield in this Boc-protection reaction typically stems from one or more of three main issues:

  • Incomplete Reaction: The starting material, 2-amino-4-chlorobenzoic acid, is an aromatic amine, which is significantly less nucleophilic than aliphatic amines. This can lead to a slow or incomplete reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

  • Side Reactions: The most common side reaction is the hydrolysis of the (Boc)₂O reagent by any water present in the reaction mixture. Additionally, at elevated temperatures, di-protection of the amine can occur, although this is less common.[3]

  • Product Loss During Workup and Purification: The product has both a carboxylic acid and a Boc-protected amine group, giving it specific solubility characteristics. Significant product can be lost during aqueous extraction if the pH is not carefully controlled, or if an inappropriate solvent is used for extraction or recrystallization.[4]

Q2: How can I confirm that the reaction has gone to completion?

The most effective way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The reaction should be allowed to proceed until the starting material is no longer visible by TLC.

Q3: My starting material, 2-amino-4-chlorobenzoic acid, has poor solubility. Which solvent system is best?

The solubility of the starting material is a critical factor. While it has limited solubility in many common aprotic organic solvents, several approaches can be effective:

  • Protic Solvents: Alcoholic solvents, particularly methanol, have been shown to significantly accelerate the rate of Boc protection for aromatic amines, often eliminating the need for an added base.[1][2][5]

  • Aprotic Solvents: Tetrahydrofuran (THF), dioxane, and acetonitrile are commonly used.[6] The reaction may need to be run at a higher dilution or with gentle heating to ensure dissolution.

  • Aqueous Biphasic Systems: Using a solvent like THF or dioxane with an aqueous solution of a base (e.g., sodium bicarbonate) is a very common and effective method for Boc protections, especially for substrates with acid/base functionality like amino acids.[6][7]

Q4: What is the optimal base for this reaction, and is it always required?

A base is typically used to neutralize the acidic proton on the amine nitrogen after its initial attack on the (Boc)₂O, driving the reaction forward.[8][9]

  • Organic Bases: Triethylamine (TEA) is a common choice in anhydrous organic solvents.[8]

  • Inorganic Bases: In aqueous or biphasic systems, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are effective.[6]

  • No Base: As mentioned, when using alcoholic solvents like methanol, the reaction can proceed efficiently at room temperature without any added base due to the solvent's ability to activate the Boc anhydride.[1][5]

Q5: I suspect I am losing product during the aqueous workup. What is the correct procedure?

Product loss during workup is a frequent issue. Because the product is a carboxylic acid, its solubility is highly dependent on pH.

  • After the reaction is complete, quench any excess (Boc)₂O (if necessary) and remove the organic solvent under reduced pressure.

  • Redissolve the residue in water with a base (like NaHCO₃ or NaOH) to form the sodium carboxylate salt, which is water-soluble.

  • Wash this aqueous solution with a nonpolar organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic, organic-soluble impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) to a pH of 2-3.

  • The product, this compound, will precipitate out of the solution as a solid.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.[4]

Q6: Can a catalyst be used to improve the reaction rate and yield?

Yes, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate Boc protection, especially for weakly nucleophilic amines.[3] DMAP works by reacting with (Boc)₂O to form a more reactive intermediate. However, it should be used in catalytic amounts (e.g., 0.1 equivalents), as stoichiometric amounts or higher temperatures can increase the risk of side reactions.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow start Low Yield Observed problem1 Incomplete Reaction start->problem1 problem2 Side Reactions start->problem2 problem3 Workup / Purification Loss start->problem3 cause1a Poor SM Solubility problem1->cause1a cause1b Low Nucleophilicity of Amine problem1->cause1b cause1c Insufficient Reaction Time / Temp problem1->cause1c cause2a Hydrolysis of (Boc)₂O problem2->cause2a cause2b Di-Boc Protection problem2->cause2b cause3a Incorrect Workup pH problem3->cause3a cause3b Poor Recrystallization Solvent Choice problem3->cause3b solution1a Use Protic Solvent (MeOH) or Biphasic System (THF/H₂O) cause1a->solution1a solution1b Add Catalyst (e.g., 0.1 eq DMAP) cause1b->solution1b solution1c Increase Reaction Time or Gently Heat (e.g., 40°C) cause1c->solution1c solution2a Use Anhydrous Solvents (if not using aqueous system) cause2a->solution2a solution2b Avoid High Temperatures cause2b->solution2b solution3a Acidify Aqueous Layer to pH 2-3 to Precipitate Product cause3a->solution3a solution3b Screen Solvents (e.g., Ethanol/Water, Toluene) cause3b->solution3b

Caption: A troubleshooting flowchart for low yield issues.

Optimization of Reaction Conditions

The choice of reaction parameters can significantly influence the outcome of the synthesis. The following table summarizes key variables and their effects.

ParameterCondition / ReagentPotential Effect on YieldConsiderations & Recommendations
Solvent Methanol (MeOH) or Ethanol (EtOH)Positive: Accelerates reaction for aromatic amines, may not require a base.[1][5]Excellent choice for this specific substrate. Environmentally friendly.
THF / Water or Dioxane / WaterPositive: Good for dissolving the amino acid salt (formed with base).Standard, reliable method. Ensures homogeneity if starting material solubility is low.
Acetonitrile (ACN) or THF (anhydrous)Neutral to Positive: Common aprotic solvents.Requires a base (e.g., TEA). Ensure solvents are anhydrous to prevent (Boc)₂O hydrolysis.
Base NaHCO₃ or NaOH (in aqueous system)Positive: Effective at deprotonating the amine and solubilizing the starting material.Standard for amino acids. Use of NaOH may increase hydrolysis of (Boc)₂O.
Triethylamine (TEA) (in anhydrous system)Positive: Standard organic base.Must be used in an anhydrous solvent.
None (in protic solvent like MeOH)Positive: Simplifies reaction and workup.[1][5]Highly recommended to attempt this method first.
Temperature Room Temperature (20-25 °C)Baseline: Often sufficient, minimizes side reactions.Recommended starting point. Reaction may be slow.
Moderate Heat (40-50 °C)Positive/Negative: Increases reaction rate but can also promote (Boc)₂O decomposition and side reactions.[2]Use if the reaction is sluggish at room temperature, but monitor carefully by TLC.
Catalyst DMAP (0.1 eq)Positive: Significantly increases reaction rate.[3]Very effective for unreactive amines. Use only catalytic amounts to avoid side reactions.

Experimental Protocols

Standard Protocol for Boc-Protection (Biphasic System)

This protocol is a robust, general method suitable for the synthesis of this compound.

Materials:

  • 2-amino-4-chlorobenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and 1,4-dioxane (e.g., 10 mL/g of starting material).

  • Stir the mixture until all solids are dissolved. The solution may be slightly basic.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane (2 mL/g of (Boc)₂O) dropwise to the stirring mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and other non-acidic impurities.

  • Cool the aqueous layer in an ice bath. Slowly and carefully add 1M HCl with stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and then with a small amount of cold hexane.

  • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot the starting material (dissolved in a small amount of THF or methanol), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.

  • Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid). The acetic acid helps to produce sharp spots for carboxylic acids.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The starting material will have a certain Rf value. The product, being less polar, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is absent in the reaction mixture lane.

References

Technical Support Center: Boc Deprotection of 2-Amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of 2-amino-4-chlorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of 2-amino-4-chlorobenzoic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection of 2-amino-4-chlorobenzoic acid is not going to completion, or is very slow, even with standard acidic conditions (e.g., TFA in DCM). What could be the cause and how can I resolve it?

Answer: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing effects of the chloro and carboxylic acid groups can render the Boc group more stable than on other substrates.

    • Solution: Consider using a stronger acid system. A 4M solution of HCl in dioxane is often more potent than TFA in DCM.[1][2][3] Increasing the reaction time or temperature (with careful monitoring) may also drive the reaction to completion.

  • Moisture in the Reaction: Water can hydrolyze the acid catalyst, reducing its effectiveness.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly opened or properly stored anhydrous solvents.

  • Steric Hindrance: While less likely to be the primary issue for this substrate, significant aggregation or poor solubility could hinder the access of the acid to the Boc group.

    • Solution: Ensure the substrate is fully dissolved. If solubility is an issue, consider a different solvent system that is compatible with the acidic conditions.

Issue 2: Observation of Unexpected Byproducts

Question: I am observing unexpected peaks in my LC-MS or NMR analysis after the deprotection reaction. What are the likely side reactions and how can they be minimized?

Answer: The primary side reactions to consider for this substrate are decarboxylation and, to a lesser extent, tert-butylation.

  • Decarboxylation: Substituted aminobenzoic acids can undergo decarboxylation under acidic conditions, leading to the formation of 4-chloroaniline.

    • Mitigation:

      • Use Milder Conditions: Opt for less harsh deprotection methods. A promising alternative is the use of oxalyl chloride in methanol, which is reported to be highly efficient for substrates with electron-withdrawing groups, often providing high yields in a short time at room temperature.[4][5][6]

      • Lower Temperature: Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of decarboxylation relative to deprotection.

  • Tert-butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate the aromatic ring. However, for 2-amino-4-chlorobenzoic acid, the presence of two electron-withdrawing groups (Cl and COOH) deactivates the aromatic ring, making this side reaction less probable compared to electron-rich aromatic systems.

    • Mitigation (if suspected):

      • Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[7]

      • Milder Deprotection Methods: Employing milder conditions, as mentioned above, will also reduce the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed Boc deprotection of 2-amino-4-chlorobenzoic acid?

A1: The mechanism involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[8]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8]

  • Decarboxylation and Amine Release: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine of 2-amino-4-chlorobenzoic acid.[8]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected 2-amino-4-chlorobenzoic acid is more polar than its Boc-protected precursor and will have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a more accurate assessment of the conversion and the presence of any side products.

Q3: Are there any "greener" or milder alternatives to strong acids like TFA and HCl for the deprotection of this substrate?

A3: Yes, several milder methods can be employed, which are particularly useful for sensitive substrates:

  • Oxalyl Chloride in Methanol: This method has been shown to be very effective for the deprotection of N-Boc on aromatic systems with electron-withdrawing groups, often proceeding to completion within an hour at room temperature with high yields.[4][5][6]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) can be used as an alternative to protic acids.

Data Presentation

Table 1: Comparison of Deprotection Methods for N-Boc Protected Anilines with Electron-Withdrawing Groups.

EntrySubstrateReagent and ConditionsTime (h)Yield (%)Reference
1tert-Butyl N-(3-chlorophenyl)carbamate(COCl)₂ (3 equiv.), MeOH, RT190[4][6]
2tert-Butyl N-(4-chlorophenyl)carbamate(COCl)₂ (3 equiv.), MeOH, RT185[4][6]
3tert-Butyl N-(4-fluorophenyl)carbamate(COCl)₂ (3 equiv.), MeOH, RT188[4][6]
4tert-Butyl N-(4-nitrophenyl)carbamate(COCl)₂ (3 equiv.), MeOH, RT192[4][6]

This data is for analogous chloro-substituted anilines and suggests high efficiency of the oxalyl chloride method for electron-deficient systems.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The product will likely precipitate as the hydrochloride salt.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or ethyl acetate, collected by filtration, and washed to yield the purified product.[1]

Protocol 2: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

  • The crude product can be purified by precipitation from a non-polar solvent or by chromatography. A basic workup with a mild base like sodium bicarbonate can be performed to obtain the free amine, but care must be taken if other acid-sensitive groups are present.[9]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the N-Boc-2-amino-4-chlorobenzoic acid (1 equivalent) in methanol.

  • To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise.[4][6]

  • Stir the reaction mixture for 1-4 hours. For anilines with electron-withdrawing groups, the reaction is often complete within an hour.[4][6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is typically obtained as the hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow cluster_standard Standard Acidic Deprotection cluster_mild Mild Deprotection Start_Std N-Boc-2-amino-4-chlorobenzoic acid Acid Add Strong Acid (TFA/DCM or HCl/Dioxane) Start_Std->Acid Reaction_Std Stir at RT (1-4 h) Acid->Reaction_Std Workup_Std Solvent Removal & Purification Reaction_Std->Workup_Std Product_Std 2-Amino-4-chlorobenzoic acid (as salt or free amine) Workup_Std->Product_Std Start_Mild N-Boc-2-amino-4-chlorobenzoic acid Reagent_Mild Add Oxalyl Chloride in Methanol Start_Mild->Reagent_Mild Reaction_Mild Stir at RT (1 h) Reagent_Mild->Reaction_Mild Workup_Mild Solvent Removal Reaction_Mild->Workup_Mild Product_Mild 2-Amino-4-chlorobenzoic acid (as HCl salt) Workup_Mild->Product_Mild

Caption: A comparison of standard versus mild Boc deprotection workflows.

Troubleshooting_Logic Start Boc Deprotection of 2-Amino-4-chlorobenzoic Acid Problem Problem Encountered? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes Side_Products Side Products Observed Problem->Side_Products Yes Success Successful Deprotection Problem->Success No Solution_Incomplete Use Stronger Acid (HCl/Dioxane) Increase Time/Temp Ensure Anhydrous Conditions Incomplete->Solution_Incomplete Solution_Side Use Milder Conditions (Oxalyl Chloride/MeOH) Lower Temperature Add Scavengers (if tert-butylation suspected) Side_Products->Solution_Side Solution_Incomplete->Success Solution_Side->Success

Caption: A troubleshooting decision tree for Boc deprotection side reactions.

References

Technical Support Center: Purification of 2-Boc-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Boc-amino-4-chlorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Boc-amino-4-chlorobenzoic acid in a question-and-answer format.

Q1: My 2-Boc-amino-4-chlorobenzoic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This can be caused by several factors, including residual solvents, high impurity levels, or rapid cooling.[1]

Here are several strategies to induce crystallization:

  • Ensure Complete Solvent Removal: Before attempting recrystallization, ensure that all solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under high vacuum. Residual solvents can inhibit crystal formation.[1]

  • Trituration: If you have an oily product after solvent evaporation, try triturating it with a non-polar solvent in which the 2-Boc-amino-4-chlorobenzoic acid is insoluble, such as n-hexane or diethyl ether.[1] Stirring the oil with the solvent can cause it to solidify.

  • Slow Cooling: Allow the hot solution to cool to room temperature slowly, and then further cool it in an ice bath or refrigerator. Rapid cooling can promote oiling over crystallization.[1]

  • Seeding: If a small amount of crystalline material is available, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1]

  • Solvent System Adjustment: The chosen solvent system may not be optimal. For Boc-protected amino acids, common and effective solvent systems for recrystallization include ethyl acetate/hexane and ethanol/water.[1]

Frequently Asked Questions (FAQs)

Q2: What are the most common impurities to look out for during the purification of 2-Boc-amino-4-chlorobenzoic acid?

A2: Common impurities can originate from the starting materials or side reactions during the Boc protection step. These may include:

  • Unreacted 2-amino-4-chlorobenzoic acid: Incomplete reaction can lead to the presence of the starting material.

  • Di-Boc Species: Over-protection can result in the formation of a di-Boc derivative, where the carboxylic acid is also protected.

  • tert-Butyl Esters: The carboxylic acid can be esterified by the tert-butyl cation generated during the reaction.

  • Residual (Boc)₂O: Excess di-tert-butyl dicarbonate may remain in the crude product.

Q3: The Boc protecting group is known to be acid-labile. What precautions should I take during purification to avoid its premature removal?

A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved.[][3][4] To avoid unintentional deprotection:

  • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in your purification steps unless deprotection is intended.[4][5]

  • Column Chromatography: When performing silica gel column chromatography, be aware that silica gel is slightly acidic. To mitigate the risk of deprotection, a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), can be added to the eluent.

  • Aqueous Workup: During aqueous extractions, ensure the pH does not drop to strongly acidic levels.

Q4: I am experiencing low recovery yield after recrystallization. How can I improve it?

A4: Low yield is a frequent challenge in recrystallization.[1] To improve your recovery:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

  • Optimize Cooling: Allow for slow cooling to maximize the formation of pure crystals. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

  • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold "poor" solvent (the solvent in which the compound is less soluble) to remove adsorbed impurities without dissolving a significant amount of the product.[1]

Q5: What are suitable solvent systems for column chromatography of 2-Boc-amino-4-chlorobenzoic acid?

A5: For column chromatography on silica gel, a gradient of a non-polar solvent and a polar solvent is typically used. Good starting points for solvent systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

The polarity of the eluent should be gradually increased to first elute less polar impurities and then the desired product. As mentioned in Q3, adding a small amount of triethylamine to the mobile phase can be beneficial.

Quantitative Data Summary

Purification MethodTypical Recovery Range (%)Typical Purity Range (HPLC, %)
Recrystallization70-90%>98%
Column Chromatography60-85%>99%

Note: These are general ranges and actual results will depend on the initial purity of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization of 2-Boc-amino-4-chlorobenzoic Acid
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Boc-amino-4-chlorobenzoic acid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent back to the mixture until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 2-Boc-amino-4-chlorobenzoic Acid
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 2-Boc-amino-4-chlorobenzoic acid in a minimal amount of the initial eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Boc-amino-4-chlorobenzoic acid.

Visualizations

G Troubleshooting 'Oiling Out' during Recrystallization start Crude 2-Boc-amino-4-chlorobenzoic acid is an oil after workup step1 Ensure complete removal of residual solvents under high vacuum start->step1 step2 Attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) step1->step2 decision1 Does the product crystallize? step2->decision1 outcome_yes Successful Crystallization decision1->outcome_yes Yes outcome_no Product still 'oils out' decision1->outcome_no No step3 Try trituration with a non-polar solvent (e.g., Hexane) outcome_no->step3 step4 If a small amount of solid is present, use it as a seed crystal in a supersaturated solution outcome_no->step4 step5 Consider purification by column chromatography outcome_no->step5 G General Purification Workflow start Crude 2-Boc-amino-4-chlorobenzoic acid decision1 Is the crude product a solid or an oil? start->decision1 solid_path Solid decision1->solid_path Solid oil_path Oil decision1->oil_path Oil recrystallization Recrystallization solid_path->recrystallization trituration Trituration with non-polar solvent oil_path->trituration decision2 Is the purity >98%? recrystallization->decision2 trituration->recrystallization column_chromatography Column Chromatography column_chromatography->decision2 pure_product Pure Product decision2->pure_product Yes further_purification Consider further purification decision2->further_purification No further_purification->column_chromatography

References

Technical Support Center: Optimizing Coupling Reactions of 2-Boc-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and practical guidance for the amide coupling of 2-Boc-amino-4-chlorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues encountered during coupling reactions, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue / QuestionPotential Cause(s)Recommended Solution(s)
1. Why is my coupling yield low or the reaction stalled? Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group ortho to the carboxylic acid significantly hinders the approach of the amine and coupling reagents.[1][2] Poor Activation: Standard carbodiimide reagents (e.g., EDC, DCC) may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[1] Low Reagent Solubility: The starting acid or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction mixture.Select a More Potent Coupling Reagent: Use uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective for hindered couplings.[3] Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions.[4] Optimize Solvent: Switch to a higher-boiling polar aprotic solvent such as DMF or NMP to ensure complete dissolution of all components.[4]
2. How can I minimize the formation of side products? N-Acylurea Formation: When using carbodiimide reagents like EDC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction. This is more common in slow, sterically hindered reactions.[5] Guanidinylation of Amine: Excess uronium/aminium reagents (HATU, HBTU) can react with the free N-terminus of your amine coupling partner, capping it and preventing the desired amide bond formation.[4]Use an Additive with Carbodiimides: Always include an additive such as HOBt or, preferably, Oxyma Pure or HOAt when using EDC or DIC. These additives trap the O-acylisourea to form a more stable active ester, minimizing rearrangement.[6][7] Control Stoichiometry: Pre-activate the carboxylic acid with the uronium/aminium reagent for a short period (5-10 minutes) before adding the amine.[8] Avoid using a large excess of the coupling reagent.
3. Why am I observing racemization of my amino acid coupling partner? Strong Base: The use of a strong, non-hindered base can lead to the abstraction of the α-hydrogen from the activated amino acid, causing epimerization.[1] Prolonged Activation/High Temperature: Forcing conditions, such as extended reaction times at elevated temperatures, increase the risk of racemization.[1][4]Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize racemization.[4] For sensitive substrates, the weaker base N-Methylmorpholine (NMM) can be considered.[5] Choose Appropriate Additives: Additives like HOAt are superior to HOBt in suppressing racemization.[6] Coupling reagents that incorporate these additives, such as HATU, are highly recommended.[9][10]
4. My reaction work-up is difficult. How can I easily remove byproducts? Urea Byproducts: The byproducts from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove from the desired product due to insolubility (DCU) or water-solubility (EDC-urea).[10] Reagent-Related Impurities: Byproducts from phosphonium (e.g., phosphine oxide) or uronium reagents can complicate purification.Select Water-Soluble Reagents: Use EDC, as its urea byproduct and any excess reagent can be effectively removed with a simple aqueous wash (e.g., dilute acid like 0.1 M HCl, followed by saturated NaHCO₃).[9][11] Optimize Extraction: Perform a standard aqueous workup. Dissolve the crude material in a solvent like ethyl acetate and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine to remove basic and acidic impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for 2-Boc-amino-4-chlorobenzoic acid? For sterically hindered substrates like this, potent coupling reagents are recommended. Uronium/aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly effective.[9] Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices and do not cause guanidinylation side reactions. If using a carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) should always be paired with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure .[6]

Q2: What is the recommended solvent and base for this coupling? A polar aprotic solvent like N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating power for the reactants and reagents.[4][13] The recommended base is a non-nucleophilic, hindered amine, with N,N-Diisopropylethylamine (DIPEA) being the most widely used.[4][13] It effectively acts as a proton scavenger without competing as a nucleophile.

Q3: Should I be concerned about the Boc protecting group's stability during the coupling reaction? The Boc group is generally stable under the neutral to basic conditions of most amide coupling reactions.[14] It is cleaved under acidic conditions (e.g., with TFA or strong HCl), which are not typically employed during the coupling step itself but rather in a separate deprotection step if required later.[15]

Q4: How can I monitor the reaction progress effectively? The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of your starting acid (m/z = 271.05 g/mol , negative mode) and the formation of your desired product peak, confirming its molecular weight.

Comparative Data on Coupling Methods

The following table summarizes common conditions for coupling reactions. Note that yields are highly dependent on the specific amine coupling partner.

Coupling MethodAcid (Equiv.)Amine (Equiv.)Coupling Reagent (Equiv.)Additive (Equiv.)Base (Equiv.)SolventTemp.Time (h)
EDC / HOBt [13]1.01.0 - 1.2EDC (1.2 - 1.5)HOBt (1.2 - 1.5)DIPEA (2.0 - 3.0)DMF0°C to RT12 - 24
HATU [8][9]1.01.0 - 1.2HATU (1.1 - 1.2)-DIPEA (2.0 - 4.0)DMF0°C to RT2 - 16
HBTU [9][12]1.01.0 - 1.2HBTU (1.1 - 1.2)(HOBt optional)DIPEA (2.0 - 4.0)DMF0°C to RT2 - 16
DIC / Oxyma [12]1.01.0 - 1.2DIC (1.2)Oxyma (1.2)DIPEA (2.0)DCM/DMF0°C to RT12 - 24

Key Experimental Protocols

Protocol 1: General Procedure using HATU
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Boc-amino-4-chlorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 10-15 minutes to pre-activate the acid.

  • Coupling: Add the amine coupling partner (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. The reaction is often complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using EDC/HOBt
  • Preparation: To a dry round-bottom flask, add 2-Boc-amino-4-chlorobenzoic acid (1.0 eq), the amine coupling partner (1.0 eq), and HOBt (1.2 eq).[13]

  • Dissolution: Dissolve the mixture in anhydrous DMF and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.0 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).[13]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by LC-MS or TLC.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid & Amine in Anhydrous Solvent reagents Add Coupling Reagent, Additive & Base start->reagents stir Stir at 0°C to RT reagents->stir monitor Monitor by TLC / LC-MS stir->monitor monitor->stir Incomplete quench Aqueous Work-up (Acid/Base Wash) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify G start Low Coupling Yield? reagent Is the coupling reagent potent enough (e.g., HATU)? start->reagent Yes sol1 Use a potent reagent (HATU, PyBOP) start->sol1 No temp Is the reaction temperature optimized? reagent->temp Yes reagent->sol1 No sol2 Increase temperature to 40-50 °C temp->sol2 No sol3 Check for side products (e.g., N-acylurea) temp->sol3 Yes

References

Technical Support Center: Preventing Dehalogenation During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired cross-coupled product and can complicate purification.[1]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in several ways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene and regenerate the active palladium catalyst.[2][3]

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl and heteroaryl iodides are the most prone to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also less susceptible to dehalogenation.[2]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles) are particularly susceptible to dehalogenation. The nitrogen atom in the heterocycle can sometimes coordinate to the palladium catalyst, complicating the reaction. For N-H containing heterocycles like indoles and pyrroles, deprotonation by the base can increase the electron density of the ring, which may also influence the reaction outcome. In some cases, protecting the N-H group can help suppress dehalogenation.

Troubleshooting Guides

Below are troubleshooting guides for preventing dehalogenation in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Significant formation of a dehalogenated byproduct is observed.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination over the dehalogenation pathway.

  • Base Selection: The strength and type of base can significantly impact the reaction. Stronger bases are not always better and can sometimes promote dehalogenation.

  • Solvent Choice: Solvents that can act as a hydrogen source can increase the amount of dehalogenated byproduct.

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation.

Data Presentation: Effect of Ligand and Base on Dehalogenation in Suzuki Coupling

LigandBaseProduct Yield (%)Dehalogenation (%)Notes
PPh₃K₂CO₃~70-80~10-20A standard, but often less effective ligand for preventing dehalogenation.
P(t-Bu)₃K₃PO₄>90<5A bulky, electron-rich ligand that often minimizes dehalogenation.
SPhosK₃PO₄>95<5A highly effective Buchwald ligand for a wide range of substrates.[2]
XPhosK₂CO₃>95<5Another effective Buchwald ligand, particularly for challenging substrates.[1]
dppfCs₂CO₃~85-95~5-10A ferrocenyl-based ligand, often a good choice for heterocyclic substrates.

Note: These values are illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Significant hydrodehalogenation of the aryl halide is observed, competing with the desired C-N bond formation.

Troubleshooting Steps:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial to promote the desired amination pathway.[4]

  • Base Choice: Strong, non-nucleophilic bases are generally preferred.

  • Solvent System: Aprotic solvents are typically used to avoid potential hydrogen donation.

Data Presentation: Effect of Ligand and Base on Buchwald-Hartwig Amination

LigandBaseProduct Yield (%)Dehalogenation (%)Notes
P(o-tolyl)₃NaOtBuVariableCan be significantAn early generation ligand, often prone to dehalogenation with certain substrates.
BINAPNaOtBuGood to ExcellentModerateA bidentate ligand that can reduce dehalogenation compared to monodentate ligands.
XantphosNaOtBuExcellentLowA wide bite-angle ligand that often accelerates reductive elimination.[1]
DavePhosLHMDSExcellentLowA bulky biaryl phosphine ligand effective for a range of amines.[1]
XPhosK₃PO₄ExcellentVery LowA highly active ligand that can often be used with milder bases.[1]

Note: These values are illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Minimal Dehalogenation

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl halide, amine, and NaOtBu.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and XPhos in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Heck and Sonogashira Couplings

Issue: Dehalogenation is observed as a significant side reaction.

Troubleshooting for Heck Coupling:

  • Lower the Reaction Temperature: Heck reactions are often conducted at elevated temperatures, which can promote dehalogenation. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes be beneficial.[1]

  • Optimize Base and Solvent: Aprotic polar solvents like DMF or NMP are common, but can sometimes act as hydride sources. Consider switching to a less reducible solvent like toluene or dioxane. Inorganic bases like K₂CO₃ or NaOAc are often effective.[1]

Troubleshooting for Sonogashira Coupling:

  • Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be a source of hydrides. If dehalogenation is an issue, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[1]

  • Solvent and Temperature: Acetonitrile (ACN) has been observed to favor dehalogenation with some catalysts like Pd(PPh₃)₄. Screening other solvents like THF or DMF may be beneficial. Running the reaction at the lowest effective temperature can also help.[1]

  • Ensure Copper(I) Co-catalyst is Active: The presence of a fresh and active copper(I) source (e.g., CuI) is important for facilitating the desired coupling pathway.[1]

Visualizations

Dehalogenation_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Desired_Pathway Desired Cross-Coupling Pathway (Transmetalation, Reductive Elimination) Ar-Pd(II)(X)L2->Desired_Pathway Side_Reaction Dehalogenation Pathway Ar-Pd(II)(X)L2->Side_Reaction Coupled_Product Coupled_Product Desired_Pathway->Coupled_Product Pd-H_Formation Formation of Pd-H Species Side_Reaction->Pd-H_Formation Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->Pd-H_Formation Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Pd-H_Formation->Ar-Pd(II)(H)L2 Reductive_Elimination_Dehalogenation Reductive Elimination Ar-Pd(II)(H)L2->Reductive_Elimination_Dehalogenation Reductive_Elimination_Dehalogenation->Pd(0)L2 Regenerates Catalyst Ar-H Dehalogenated Byproduct Reductive_Elimination_Dehalogenation->Ar-H

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting_Workflow Start Significant Dehalogenation Observed Ligand Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Start->Ligand Base Optimize Base: Try weaker inorganic base (e.g., K3PO4, Cs2CO3) Ligand->Base If problem persists Solvent Change Solvent: Use aprotic, non-hydride donating solvent (e.g., Toluene, Dioxane) Base->Solvent If problem persists Temperature Adjust Temperature: Lower the reaction temperature Solvent->Temperature If problem persists End Dehalogenation Minimized Temperature->End If successful

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Improving Solubility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid.

Troubleshooting Guide

Low solubility of this compound can hinder its application in various experimental settings, including reaction chemistry, biological assays, and formulation development. The following guide addresses common issues and provides systematic approaches to improve its dissolution.

Issue 1: The compound does not dissolve in a standard organic solvent.

  • Initial Assessment: this compound is a moderately polar molecule with both a lipophilic Boc-group and a polar carboxylic acid. Its solubility is expected to be limited in both highly nonpolar and highly polar protic solvents.

  • Troubleshooting Steps:

    • Consult a Solubility Table: Refer to the estimated solubility data in Table 1 to select a more appropriate solvent.

    • Employ Co-solvents: Use a mixture of solvents. For instance, a small amount of a highly polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be added to a less polar solvent to enhance solubility.[1] A 1:1:1 mixture of dichloromethane (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) can also be effective.[1]

    • Gentle Heating and Sonication: Warming the mixture to a maximum of 40°C can aid dissolution.[1] However, prolonged heating should be avoided to prevent potential degradation.[1] Sonication for 5-10 minutes can also help break down solute aggregates and facilitate dissolution.[1]

Issue 2: The compound precipitates out of solution upon standing or temperature change.

  • Initial Assessment: Precipitation indicates that the solution was likely saturated or supersaturated at a higher temperature. Changes in temperature or solvent evaporation can lead to the compound crashing out.[1]

  • Troubleshooting Steps:

    • Re-dissolution: Attempt to redissolve the precipitate by gentle warming and agitation.[1]

    • Add a Stronger Co-solvent: Introduce a small volume of a solvent in which the compound is more soluble, such as DMSO.[1]

    • Consider Salt Formation: For applications where the free carboxylic acid is not essential, converting it to a salt can dramatically improve solubility in polar solvents.

Issue 3: Poor solubility is affecting reaction yield or rate.

  • Initial Assessment: Incomplete dissolution of a reactant limits its availability for the chemical reaction, leading to lower yields or slower reaction kinetics.[1]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved before proceeding with the reaction.

    • Optimize Solvent System: Experiment with different solvent mixtures to achieve complete dissolution at the desired reaction temperature.

    • Salt Formation: If compatible with the reaction conditions, consider using a more soluble salt form of the acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While experimental data is limited, based on its structure, the compound is expected to have low to moderate solubility in many common organic solvents. The presence of the bulky, nonpolar Boc-group and the polar carboxylic acid contributes to this behavior. Below is a table of estimated solubilities.

Q2: How can I quickly determine the solubility of this compound in a new solvent?

A2: A simple method is to add a small, known mass of the compound (e.g., 1 mg) to a vial and incrementally add the solvent dropwise while observing for complete dissolution. This will provide a semi-quantitative measure of solubility. For a more precise determination, refer to the detailed protocol for solubility assessment provided in this guide.

Q3: Can I use heat to dissolve the compound?

A3: Gentle warming (up to 40°C) can be an effective method to increase the rate of dissolution and the solubility limit.[1] However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of the Boc-protecting group.[1] Always perform a small-scale test to check for any color change or other signs of decomposition.

Q4: Will changing the pH of an aqueous solution improve its solubility?

A4: Yes, as a carboxylic acid, deprotonating it by increasing the pH (e.g., by adding a base like sodium hydroxide or triethylamine) will form a carboxylate salt, which is significantly more soluble in aqueous solutions.

Q5: How can I form a salt of this compound to improve its solubility?

A5: A common method is to react the carboxylic acid with an organic base, such as triethylamine, in a suitable solvent. This will form the corresponding triethylammonium salt, which often exhibits enhanced solubility in polar organic solvents. A detailed protocol for this procedure is provided below.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

SolventAbbreviationPolarityEstimated Solubility (mg/mL)
Dimethyl sulfoxideDMSOHigh (Aprotic)> 50
N,N-DimethylformamideDMFHigh (Aprotic)> 50
N-Methyl-2-pyrrolidoneNMPHigh (Aprotic)> 30
TetrahydrofuranTHFMedium5 - 15
DichloromethaneDCMMedium2 - 10
AcetonitrileACNMedium1 - 5
Ethyl AcetateEtOAcMedium< 1
MethanolMeOHHigh (Protic)1 - 5
EthanolEtOHHigh (Protic)< 1
WaterH₂OHigh (Protic)< 0.1
Hexanes-Low< 0.1

Note: These values are estimates based on the chemical structure and qualitative observations for similar compounds. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in an Organic Solvent

Objective: To determine the concentration at which this compound begins to precipitate when added to a specific organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Target organic solvent (e.g., Tetrahydrofuran)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dispensing: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into the wells of the 96-well plate.

  • Solvent Addition: Rapidly add the target organic solvent to each well (e.g., 198 µL) to achieve the final desired concentration and a consistent final DMSO percentage (e.g., 1%).

  • Equilibration: Incubate the plate at room temperature for 2 hours, protected from light and evaporation.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance compared to the solvent-only control indicates precipitation.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity.

Protocol 2: Improving Solubility via Salt Formation with Triethylamine

Objective: To prepare the triethylammonium salt of this compound to enhance its solubility in polar organic solvents.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Anhydrous diethyl ether or ethyl acetate

  • Stirring apparatus

  • Filtration apparatus

Methodology:

  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Base Addition: While stirring at room temperature, slowly add 1.05 equivalents of triethylamine dropwise to the solution.

  • Precipitation: The triethylammonium salt may precipitate out of the solution upon its formation. If no precipitate forms, the solution now contains the more soluble salt.

  • Isolation (if precipitated): If a precipitate forms, continue stirring for 30 minutes to ensure complete reaction. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Confirmation: The formation of the salt can be confirmed by techniques such as NMR spectroscopy (observing the characteristic peaks of the triethylammonium cation) or by its enhanced solubility in a target polar solvent.

Visualizations

experimental_workflow Workflow for Improving Solubility cluster_assessment Initial Assessment cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble Compound solubility_check Check Estimated Solubility Table start->solubility_check co_solvent Use Co-solvents solubility_check->co_solvent Select appropriate solvent(s) heating_sonication Gentle Heating / Sonication co_solvent->heating_sonication If still insoluble dissolved Completely Dissolved co_solvent->dissolved salt_formation Form a Salt heating_sonication->salt_formation For persistent issues heating_sonication->dissolved salt_formation->dissolved signaling_pathway_analogy Decision Pathway for Solubility Enhancement start Insoluble Compound choice1 Is gentle heating permissible? start->choice1 heat Warm to 40°C & Sonicate choice1->heat Yes no_heat Use Co-solvent System (e.g., DCM/DMF/NMP) choice1->no_heat No choice2 Is the compound dissolved? heat->choice2 choice3 Is the compound dissolved? no_heat->choice3 success Proceed with Experiment choice2->success Yes salt Consider Salt Formation choice2->salt No choice3->success Yes choice3->salt No salt->success

References

Technical Support Center: Synthesis of 2-Boc-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Boc-amino-4-chlorobenzoic acid.

Troubleshooting Guide

Encountering unexpected results during your synthesis can be challenging. This guide addresses common issues, their likely causes related to impurities, and recommended solutions.

Problem Potential Cause (Impurity) Recommended Solution
Low yield of the desired product Incomplete reaction; significant amount of unreacted 2-amino-4-chlorobenzoic acid remains.- Ensure the reaction is stirred efficiently and for a sufficient duration. - Use a slight excess of di-tert-butyl dicarbonate (Boc anhydride). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of side products such as N,N-di-Boc-2-amino-4-chlorobenzoic acid.[1]- Avoid using an excessive amount of Boc anhydride. - If using a catalyst like 4-(dimethylamino)pyridine (DMAP), use it in catalytic amounts.[2]
Product is difficult to purify/crystallize Presence of multiple impurities, including starting material, di-Boc product, and potential urea byproducts.[2]- Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). - Consider column chromatography on silica gel for separation of closely related impurities.
Presence of an unexpected peak in HPLC analysis Could be unreacted starting material, the di-Boc derivative, or an isomeric impurity from the starting 2-amino-4-chlorobenzoic acid.- Co-inject with the starting material to confirm its retention time. - Use a reference standard for 2-Boc-amino-4-chlorobenzoic acid if available. - Characterize the impurity using LC-MS or NMR if it is present in significant amounts.
NMR spectrum shows complex aromatic signals or unexpected singlets Presence of isomeric impurities or residual solvents from the workup.- Ensure the purity of the starting 2-amino-4-chlorobenzoic acid. - Thoroughly dry the final product under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Boc-amino-4-chlorobenzoic acid?

A1: The most common impurities include:

  • Unreacted 2-amino-4-chlorobenzoic acid: This is often due to an incomplete reaction.

  • N,N-di-Boc-2-amino-4-chlorobenzoic acid: This di-substituted byproduct can form, particularly with excess Boc anhydride and a catalyst.[1]

  • Isomeric impurities: If the starting 2-amino-4-chlorobenzoic acid is not pure, isomeric aminobenzoic acids can carry through and be Boc-protected.

  • Urea and isocyanate derivatives: These byproducts can form, especially when using catalysts like DMAP with primary amines.[2]

  • tert-Butanol: A byproduct of the reaction with Boc anhydride, which is typically removed during aqueous workup and drying.

Q2: My reaction seems to be complete by TLC, but the yield is still low after workup. What could be the issue?

A2: Low isolated yield despite apparent completion on TLC could be due to several factors:

  • Product loss during workup: The product might have some solubility in the aqueous phase during extraction. Ensure the pH is adjusted appropriately to minimize solubility before extraction. Perform multiple extractions with a suitable organic solvent.

  • Formation of highly polar byproducts: Some side products might not be easily visible on TLC depending on the solvent system used.

  • Mechanical losses: Ensure careful transfer of materials between vessels.

Q3: How can I confirm the presence of the N,N-di-Boc impurity?

A3: The N,N-di-Boc impurity can be identified by:

  • Mass Spectrometry (MS): It will have a molecular weight corresponding to the addition of two Boc groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show a larger integral for the tert-butyl protons relative to the aromatic protons compared to the mono-Boc product. The NH proton signal will be absent.

Q4: What is a general protocol for the synthesis of 2-Boc-amino-4-chlorobenzoic acid?

A4: A general experimental protocol is as follows:

Experimental Protocol: Synthesis of 2-Boc-amino-4-chlorobenzoic acid

  • Materials:

    • 2-amino-4-chlorobenzoic acid

    • Di-tert-butyl dicarbonate (Boc)2O

    • Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

    • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Hydrochloric acid (HCl) or citric acid solution (for acidification)

  • Procedure:

    • Dissolve 2-amino-4-chlorobenzoic acid in the chosen organic solvent.

    • Add a base such as triethylamine or an aqueous solution of sodium bicarbonate.

    • To this solution, add di-tert-butyl dicarbonate, either neat or dissolved in the same solvent.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • If a basic aqueous solution was used, acidify the aqueous residue with a dilute acid (e.g., 1M HCl or citric acid) to a pH of approximately 3-4 to precipitate the product.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Impurity Identification and Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of 2-Boc-amino-4-chlorobenzoic acid.

Impurity Troubleshooting Workflow start Start Synthesis of 2-Boc-amino-4-chlorobenzoic acid reaction_monitoring Monitor Reaction by TLC/HPLC start->reaction_monitoring workup Aqueous Workup and Extraction reaction_monitoring->workup crude_analysis Analyze Crude Product (HPLC, NMR) workup->crude_analysis pure_product Product Meets Purity Specs crude_analysis->pure_product Yes impure_product Impurities Detected crude_analysis->impure_product No final_product Pure Product pure_product->final_product identify_impurity Identify Major Impurity impure_product->identify_impurity starting_material Unreacted Starting Material? identify_impurity->starting_material diboc Di-Boc Product? identify_impurity->diboc other_impurity Other Impurity? identify_impurity->other_impurity starting_material->diboc No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase eq. of (Boc)2O starting_material->optimize_reaction Yes diboc->other_impurity No optimize_boc Optimize Reaction Conditions: - Reduce eq. of (Boc)2O - Reduce/remove catalyst diboc->optimize_boc Yes purification Purification Strategy: - Recrystallization - Column Chromatography other_impurity->purification Yes optimize_reaction->start optimize_boc->start purification->final_product

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted solutions to common challenges encountered during the Suzuki-Miyaura coupling of chlorobenzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a chlorobenzoic acid is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in Suzuki couplings involving chlorobenzoic acids often stems from the inherent low reactivity of the aryl chloride bond. Key factors to scrutinize are the catalyst system, base, and reaction conditions.

  • Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Aryl chlorides require highly active catalysts to facilitate the rate-limiting oxidative addition step. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to enhance catalyst activity and stability.[1][2]

  • Base Selection: The base activates the boronic acid for transmetalation.[3] For less reactive aryl chlorides, stronger bases are typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] The base's solubility and strength can significantly influence the reaction rate.

  • Reaction Temperature: Higher reaction temperatures (typically 80-110 °C) are often needed to overcome the activation energy for the C-Cl bond cleavage.[1] However, excessively high temperatures can lead to side reactions and catalyst decomposition.

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[4] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[4][5]

Q2: I'm observing significant formation of benzoic acid instead of my desired coupled product. What is this side reaction and how can I prevent it?

A2: This side reaction is known as dehalogenation , where the chlorine atom on the benzoic acid is replaced by a hydrogen atom.[5] This occurs via a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (especially alcohols), or trace water.[5][6]

To minimize dehalogenation:

  • Ligand Choice: Employ bulky, electron-rich ligands that promote the desired reductive elimination over the formation of Pd-H species.[5]

  • Solvent System: Avoid using alcohol-based solvents which can act as hydride sources. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[6]

  • Base Optimization: While a strong base is needed, some bases can contribute to Pd-H formation. Screening bases like K₃PO₄ or Cs₂CO₃ is recommended.[5]

  • Substrate Reactivity: Although you are using a chlorobenzoic acid, be aware that the propensity for dehalogenation generally follows the halide reactivity trend: I > Br > Cl.[5]

Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening and how can I mitigate it?

A3: The decomposition of the boronic acid partner is a common issue known as protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[4] This is particularly prevalent with electron-deficient boronic acids and can be exacerbated by the reaction conditions.

Strategies to prevent protodeboronation include:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[4][7] These reagents often exhibit increased stability and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[7]

  • Milder Base: Strong bases can promote protodeboronation. Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be beneficial if compatible with the chlorobenzoic acid's reactivity.[4]

  • Anhydrous Conditions: Water can be a proton source for this side reaction. While many Suzuki protocols use aqueous bases, minimizing water content can sometimes reduce protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of this side reaction.[4]

Q4: How do I select the optimal catalyst and ligand for coupling with a sterically hindered chlorobenzoic acid?

A4: Steric hindrance around the chloro-substituent can significantly impede the oxidative addition step. Highly active and sterically demanding ligands are required to overcome this challenge.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly effective.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in coupling aryl chlorides.[8]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active and versatile ligand for challenging couplings.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective for coupling sterically hindered aryl chlorides.[9]

  • Palladium Precatalysts: Using pre-formed palladium-ligand complexes (precatalysts) can ensure the efficient generation of the active Pd(0) species.

Data Presentation: Optimizing Reaction Components

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with chlorobenzoic acids. The following tables provide a summary of commonly used components and conditions.

Table 1: Recommended Catalyst Systems for Chlorobenzoic Acids

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2% Pd, 2-4% LigandHigh activity for aryl chlorides, commercially available.[8]
Pd₂(dba)₃XPhos1-2% Pd, 2-4% LigandExcellent for sterically demanding substrates.
(IPr)Pd(allyl)Cl-1-3%Air and moisture-stable NHC precatalyst.[9][10]
Pd(PPh₃)₄-2-5%A common Pd(0) source, but may be less effective for unreactive chlorides.

Table 2: Base and Solvent Selection Guide

BaseTypical EquivalentsRecommended SolventsNotes
K₃PO₄2.0 - 3.0Toluene, Dioxane, THFOften the base of choice for challenging couplings due to its strength and moderate solubility.[1]
Cs₂CO₃2.0 - 3.0Dioxane, THF, DMFA strong base that can be effective when others fail.
K₂CO₃2.0 - 3.0Toluene/Water, Dioxane/WaterA common, milder base, often used in a biphasic system. May be less effective for chlorobenzoic acids.[11]
KF2.0 - 3.0Toluene, DioxaneA mild base that can help suppress protodeboronation.[4]

Experimental Protocol: General Procedure for Suzuki Coupling of a Chlorobenzoic Acid

This is a generalized starting point protocol that will likely require optimization for your specific substrates.

Materials:

  • Chlorobenzoic acid (1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the chlorobenzoic acid, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times to ensure all oxygen is removed.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the Catalyst System Appropriate for Aryl Chlorides? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Inert Atmosphere) Optimal? start->check_conditions check_base Is the Base Strong Enough? start->check_base side_reactions Are Side Products Observed? start->side_reactions optimize_catalyst Action: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHCs. check_catalyst->optimize_catalyst No optimize_conditions Action: Increase Temperature (80-110°C). Ensure Rigorous Degassing. check_conditions->optimize_conditions No optimize_base Action: Switch to a Stronger Base (e.g., K3PO4, Cs2CO3). check_base->optimize_base No dehalogenation Dehalogenation Product (Benzoic Acid) side_reactions->dehalogenation Yes protodeboronation Protodeboronation Product side_reactions->protodeboronation Yes homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling Yes solve_dehalogenation Action: Change Solvent to Aprotic. Screen Ligands. dehalogenation->solve_dehalogenation solve_protodeboronation Action: Use Boronic Ester (Pinacol, MIDA). Consider Milder Base (KF). protodeboronation->solve_protodeboronation solve_homocoupling Action: Ensure Thorough Degassing. Use Pd(0) Source. homocoupling->solve_homocoupling success Successful Coupling optimize_catalyst->success optimize_conditions->success optimize_base->success solve_dehalogenation->success solve_protodeboronation->success solve_homocoupling->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling of chlorobenzoic acids.

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Ar-Cl ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_biaryl [Ar'-B(OH)₃]⁻ transmetalation Transmetalation product Ar-Ar' (Product) pd2_biaryl->product red_elim Reductive Elimination product->pd0 releases Pd(0) aryl_chloride Ar-Cl (Chlorobenzoic Acid) boronic_acid {Ar'-B(OH)₂ | + Base} boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and solutions.

Issue 1: Unexpected Deprotection (Loss of Boc Group)

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the free amine (2-amino-4-chlorobenzoic acid).

  • Low or no yield of the desired product in reactions where the Boc group is intended to be stable.

  • Mass spectrometry data indicating the presence of the deprotected compound (molecular weight ~171.58 g/mol ) instead of or in addition to the starting material (molecular weight 271.7 g/mol ).

Potential Causes and Solutions:

Potential CauseRecommended Action
Acidic Conditions The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][2][3] Even mildly acidic conditions (pH < 4) can lead to premature deprotection.[4]
Solution- Ensure all solvents and reagents are neutral or basic. - If an acidic workup is necessary, consider using a milder acid or performing the extraction at low temperatures to minimize deprotection. - For reactions requiring acidic catalysts, consider alternative protecting groups stable to acid.
Elevated Temperatures The Boc group can be thermally labile.[3] Prolonged exposure to temperatures above 85-90°C can initiate deprotection.[3] Significant thermal deprotection can occur at temperatures of 150°C and higher.[5]
Solution- Maintain reaction temperatures below 80°C if the Boc group needs to remain intact. - For long-term storage, keep the compound at recommended low temperatures.[1]
Inappropriate Solvent for Storage Storing the compound in solution, particularly in protic or aqueous solvents, for extended periods is not recommended as it can facilitate hydrolysis.[1]
Solution- For short-term storage in solution, use a dry, aprotic solvent and keep it at -20°C or -80°C.[1] - Ideally, prepare solutions fresh before use.[1]
Issue 2: Poor Solubility

Symptoms:

  • Difficulty in dissolving the compound in common organic solvents at desired concentrations.

  • Precipitation of the material during a reaction.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Solvent Choice While soluble in ethanol and ether, its solubility in water is very low.[6] The polarity of the molecule, with both a nonpolar Boc group and a polar carboxylic acid, can make solvent selection challenging.
Solution- Test a range of aprotic polar solvents such as DMF, DMSO, or THF. - The use of a co-solvent system may improve solubility. - For reactions in less polar solvents, conversion of the carboxylic acid to an ester may be necessary.
Low Temperature Solubility generally decreases at lower temperatures.
Solution- Gently warm the solvent while dissolving the compound, but be mindful of the thermal stability of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen).[3] Recommended storage temperatures are:

  • Long-term (months to years): -20°C[1]

  • Short-term (days to weeks): 2-8°C[3]

Q2: How stable is the compound at room temperature?

While the compound is generally stable at room temperature for short periods, for long-term storage, it is crucial to adhere to the recommended low-temperature conditions to prevent potential degradation.[3]

Q3: What are the primary degradation pathways for this molecule?

The main point of instability is the Boc protecting group. The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to yield 2-amino-4-chlorobenzoic acid, isobutylene, and carbon dioxide.[2][7] Thermal decomposition is also a possibility at elevated temperatures.[5]

Q4: Can I store this compound in a stock solution?

It is generally not advisable to store the compound in solution for extended periods, especially in aqueous or protic solvents. If a stock solution is necessary, use a dry, aprotic solvent (e.g., DMF, THF) and store it at -20°C or -80°C in a tightly sealed container.[1] It is always best to prepare solutions fresh for each experiment.[1]

Q5: What are common impurities found in this compound?

The most common impurity is the deprotected form, 2-amino-4-chlorobenzoic acid, resulting from hydrolysis or exposure to acidic conditions. Other potential impurities could arise from the synthesis, such as unreacted starting materials.

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol allows for the determination of the stability of the Boc group at different pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., pH 2, 4, 7, 9)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC or TLC system for analysis

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., 10 mg/mL in THF).

  • In separate vials, add a known amount of the stock solution to each of the aqueous buffers to achieve a final concentration of ~0.1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by neutralizing the acidic samples and acidifying the basic samples to a neutral pH.

  • Extract the compound from the aqueous buffer with an equal volume of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the residue by HPLC or TLC to determine the ratio of the protected to the deprotected compound.

Protocol 2: Assessment of Thermal Stability

This protocol evaluates the stability of the compound at elevated temperatures.

Materials:

  • This compound

  • Heating block or oven with precise temperature control

  • Inert, high-boiling point solvent (e.g., toluene, xylenes)

  • HPLC or TLC system for analysis

Procedure:

  • Dissolve a known amount of the compound in the chosen solvent in a sealed vial.

  • Place the vial in the heating block or oven set to the desired temperature (e.g., 80°C, 100°C, 120°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction mixture.

  • Allow the aliquot to cool to room temperature.

  • Analyze the sample directly by HPLC or TLC to quantify the extent of degradation.

Visualizations

Stability_Troubleshooting start Experiment Failure with this compound check_purity Check Purity of Starting Material (TLC, NMR, MS) start->check_purity check_purity->start Impure purity_ok Purity is High check_purity->purity_ok review_conditions Review Experimental Conditions purity_ok->review_conditions Yes acidic_reagents Acidic Reagents or Solvents Used? review_conditions->acidic_reagents high_temp Reaction Temperature > 80°C? acidic_reagents->high_temp No neutralize Use Neutral/Basic Conditions acidic_reagents->neutralize Yes long_storage_solution Stored in Solution for Extended Period? high_temp->long_storage_solution No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes fresh_solution Prepare Fresh Solution long_storage_solution->fresh_solution Yes

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway reactant This compound conditions Acidic Conditions (e.g., TFA, HCl) or High Temperature (>85°C) reactant->conditions product1 2-Amino-4-chlorobenzoic acid conditions->product1 product2 Isobutylene conditions->product2 product3 Carbon Dioxide (CO2) conditions->product3

Caption: Primary degradation pathway of the compound.

References

Technical Support Center: Reaction Monitoring of Boc-Protected Compounds by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Boc-protected compounds using Thin-Layer Chromatography (TLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining clear and reliable TLC results.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected compound not visible on the TLC plate?

A1: There are several potential reasons for this:

  • UV Inactivity: If your compound lacks a UV-active chromophore, it will not be visible under a UV lamp.[1][2]

  • Inappropriate Staining Agent: Not all staining agents are effective for every compound. While Boc-protected amines are generally less reactive than their parent amines, they can often be visualized with broad-spectrum stains.

  • Low Concentration: The concentration of your compound spotted on the plate might be too low for detection. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[3]

Q2: Can I use ninhydrin to visualize my Boc-protected amine?

A2: Yes, but with a critical extra step. Boc-protected amines will not react with ninhydrin at room temperature. However, upon heating the TLC plate after staining, the Boc group can be thermally cleaved, revealing the free amine which then reacts with ninhydrin to produce a colored spot (typically pink to purple).[4][5][6]

Q3: My starting amine and my Boc-protected product have very similar Rf values. How can I improve their separation?

A3: Overlapping Rf values indicate that the chosen solvent system is not providing adequate separation. To improve this:

  • Adjust Solvent Polarity: The Boc-protected product is typically less polar than the starting amine, so it should have a higher Rf value.[7] Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Systematically varying the ratio of these solvents can significantly impact separation.

  • Try Different Solvents: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

  • Use a Different Stationary Phase: While less common for routine monitoring, using TLC plates with a different stationary phase (e.g., alumina instead of silica gel) can provide different separation characteristics.

Q4: The spots on my TLC plate are streaking. What can I do to fix this?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[3] Dilute your sample and re-spot.

  • Highly Polar Compounds: Very polar compounds, like amines and carboxylic acids, can interact strongly with the silica gel, leading to streaking. For streaky amines, adding a small amount of triethylamine (0.5%) to the mobile phase can help.[8] For acidic compounds, adding a small amount of acetic acid (0.5%) can improve spot shape.[8]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Troubleshooting Guide

This section addresses specific issues you may encounter when running TLC for Boc-protected compounds.

Problem Possible Cause(s) Suggested Solution(s)
No spots are visible after staining. 1. The compound is not reactive with the chosen stain. 2. The sample is too dilute. 3. The compound is volatile and evaporated from the plate.[1]1. Use a more universal stain like Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM).[1] 2. Concentrate the sample or spot multiple times in the same location.[3] 3. Avoid excessive heating of the plate before it is stained.
The starting material (amine) spot is not visible with ninhydrin. 1. The starting material is a secondary or tertiary amine.1. Ninhydrin is most effective for primary amines.[1][9] Secondary amines may produce a faint yellow spot.[1] Tertiary amines will not stain.[1] Use a general stain like KMnO₄.
The Boc-protected product appears as a faint spot after staining. 1. Incomplete staining reaction. 2. The compound is partially volatile.1. If using a stain that requires heating (like ninhydrin for Boc-amines), ensure the plate is heated sufficiently to both cleave the Boc group and facilitate the staining reaction.[4] 2. Minimize the time the plate is heated.
The spots are very close to the solvent front (high Rf). 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
The spots have not moved from the baseline (low Rf). 1. The mobile phase is not polar enough.1. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Boc-Protection Reaction
  • Plate Preparation:

    • Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line.

    • Mark small, evenly spaced ticks on this line where you will spot your samples.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material (SM), your reaction mixture (RM), and a co-spot (C) which contains both the starting material and the reaction mixture.

    • Using a capillary tube, spot a small amount of each solution onto the corresponding tick mark on the origin line. Keep the spots as small as possible.

    • For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[3]

    • Cover the chamber and allow the solvent to travel up the plate by capillary action.

  • Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp (if applicable) and/or by treating with a chemical stain (see Protocol 2).

    • Circle the visible spots with a pencil.

  • Analysis:

    • A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[7]

    • The Boc-protected product should have a higher Rf value (travel further up the plate) than the more polar starting amine.[7]

Protocol 2: Preparation and Use of Common TLC Stains

A) Ninhydrin Stain (for Primary/Secondary Amines and Boc-Protected Amines) [4][9]

  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[9]

  • Procedure:

    • Dip the dried TLC plate into the ninhydrin solution using forceps.

    • Gently warm the plate with a heat gun until colored spots appear.[4]

  • Expected Results: Primary amines will appear as pink or purple spots.[7] Boc-protected amines will also develop a color upon heating as the protecting group is removed.[4][5]

B) Potassium Permanganate (KMnO₄) Stain (General Oxidizable Compounds) [1][8]

  • Preparation: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 300 mL of water, then add 5 mL of 5% aqueous NaOH.

  • Procedure:

    • Dip the dried TLC plate into the KMnO₄ solution.

    • The background will turn purple.

  • Expected Results: Most organic compounds that can be oxidized (alcohols, alkenes, amines, etc.) will appear as yellow-brown spots on a purple background.[1][7]

C) Ceric Ammonium Molybdate (CAM) Stain (General Stain) [1]

  • Preparation: Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.

  • Procedure:

    • Dip the dried TLC plate into the CAM solution.

    • Gently heat the plate with a heat gun.

  • Expected Results: A wide variety of functional groups will appear as dark blue spots on a light blue background.[1]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) spot_plate Spot Samples on Origin prep_plate->spot_plate prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spot_plate prep_chamber Prepare Developing Chamber (add solvent, filter paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize interpret Interpret Results (Calculate Rf, assess conversion) visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem with TLC Result q1 Are spots streaking? start->q1 a1_yes Yes q1->a1_yes Yes q2 Are spots not separated? q1->q2 No s1 Dilute sample (overloaded) or add acid/base to eluent a1_yes->s1 a2_yes Yes q2->a2_yes Yes q3 Are spots not visible? q2->q3 No s2 Change solvent system polarity a2_yes->s2 a3_yes Yes q3->a3_yes Yes s3 Use a different stain (e.g., KMnO4, CAM) a3_yes->s3

Caption: Troubleshooting decision tree for common TLC issues.

Caption: Principle of TLC separation for a Boc-protection reaction.

References

Technical Support Center: 2-Boc-amino-4-chlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Boc-amino-4-chlorobenzoic acid. The following information is designed to address specific issues that may be encountered during common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-Boc-amino-4-chlorobenzoic acid?

A1: 2-Boc-amino-4-chlorobenzoic acid is a versatile building block primarily used in the synthesis of complex organic molecules. The two most common reactions it undergoes are:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with a primary or secondary amine to form a corresponding amide. This is a fundamental transformation in the synthesis of a wide range of biologically active compounds.

  • Suzuki-Miyaura Coupling: The chloro-substituent can be replaced with an aryl or heteroaryl group via a palladium-catalyzed cross-coupling reaction with a boronic acid or boronic ester. This reaction is instrumental in the construction of biaryl scaffolds.

Q2: How stable is the Boc protecting group during work-up procedures?

A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under weakly acidic and basic conditions typically used during aqueous work-ups. However, it is readily cleaved by strong acids. Therefore, it is crucial to avoid prolonged exposure to highly acidic environments during extraction and purification steps. Mild acidic washes, for instance with 0.5 M or 1 N HCl, are generally well-tolerated for short durations.

Q3: What are the key considerations when setting up an amide coupling reaction with 2-Boc-amino-4-chlorobenzoic acid?

A3: For a successful amide coupling reaction, several factors must be considered:

  • Choice of Coupling Reagent: A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) being common choices. HATU is known for its high efficiency and fast reaction times, particularly for challenging couplings.[1]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

  • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction and to facilitate the coupling process.[1]

Q4: What are the critical parameters for a successful Suzuki-Miyaura coupling reaction?

A4: Key parameters for a successful Suzuki-Miyaura coupling include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. The reactivity of aryl chlorides can be challenging, often necessitating the use of specialized, highly active catalyst systems.[2]

  • Base: A base is required to activate the boronic acid. Common choices include potassium carbonate, potassium phosphate, or cesium carbonate. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.[2]

Troubleshooting Guides

Amide Bond Formation

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Ineffective activation of the carboxylic acid. • Use a more potent coupling reagent like HATU. • Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated intermediate.
Low nucleophilicity of the amine. • For less reactive amines, consider increasing the reaction temperature or extending the reaction time. • The use of a more reactive activated ester, such as one formed with HATU, can be beneficial.
Steric hindrance at the amine or carboxylic acid. • Increase the reaction time and/or temperature. • Consider using a less sterically demanding coupling reagent.
Acid-base reaction between starting materials. • Ensure the addition of a non-nucleophilic base (e.g., DIPEA) to neutralize any acid and deprotonate the amine.

Problem 2: Presence of Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Unreacted starting materials. • Increase the reaction time or temperature. • Use a slight excess of one of the reactants to drive the reaction to completion.
Byproducts from the coupling reagent. • For carbodiimide-based couplings (e.g., DCC, EDC), the urea byproduct can be an impurity. For DCC, the urea is largely insoluble and can be filtered off. The byproduct from EDC is water-soluble and can be removed with an aqueous work-up.
Formation of a symmetrical anhydride of the starting acid. • This can occur if the amine is added too slowly or if the reaction temperature is too high. Pre-activating the carboxylic acid at a lower temperature before adding the amine can minimize this side reaction.
Suzuki-Miyaura Coupling

Problem 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive catalyst. • Use a fresh batch of palladium catalyst and ligand. • Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.
Inappropriate base or solvent. • The choice of base and solvent system is critical and often substrate-dependent. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents may be necessary.
Poor solubility of reactants. • The salt of the carboxylic acid formed under basic conditions may have poor solubility. Protecting the carboxylic acid as an ester prior to the coupling may improve solubility and yield.[2]

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Homocoupling of the boronic acid. • This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
Protodeboronation (loss of the boronic acid group). • This can occur with prolonged heating. Monitor the reaction progress and stop it once the starting material is consumed.
Dehalogenation (replacement of chlorine with hydrogen). • This can be minimized by using a well-defined catalyst and ensuring an oxygen-free environment.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the amide coupling of 2-Boc-amino-4-chlorobenzoic acid with a primary amine.

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Primary amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve 2-Boc-amino-4-chlorobenzoic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (1.1 eq.) to the reaction mixture. Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(Boc-amino)-4-chlorobenzamide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of 2-Boc-amino-4-chlorobenzoic acid with an arylboronic acid.

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for aryl chlorides)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flask, combine 2-Boc-amino-4-chlorobenzoic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(Boc-amino)benzoic acid derivative.

Quantitative Data

The following tables provide representative data for the reactions of 2-Boc-amino-4-chlorobenzoic acid. Note that yields and purity are highly dependent on the specific substrates and reaction conditions used.

Table 1: Representative Data for Amide Coupling Reactions

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)
HATUDIPEADMF2-485-95>95
EDC/HOBtDIPEADMF/DCM12-2470-85>95

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions

Palladium CatalystBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O12-2460-80>95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8-1675-90>95

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: 2-Boc-amino-4-chlorobenzoic acid, Amine, Coupling Reagent, Base B Combine in Anhydrous Solvent under Inert Atmosphere A->B Add C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C Activate & Couple D Aqueous Extraction (Acid/Base Washes) C->D Quench E Dry & Concentrate D->E Isolate F Column Chromatography E->F Purify G Characterize Product (NMR, MS, etc.) F->G Analyze

Caption: Experimental workflow for a typical amide coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: 2-Boc-amino-4-chlorobenzoic acid, Boronic Acid, Catalyst, Base B Combine in Degassed Solvent under Inert Atmosphere A->B Add C Heat Reaction (Monitor by TLC/LC-MS) B->C Couple D Aqueous Extraction C->D Cool & Quench E Dry & Concentrate D->E Isolate F Column Chromatography E->F Purify G Characterize Product (NMR, MS, etc.) F->G Analyze

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Freshness, Purity, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Amide_Coupling Amide Coupling Issue? Check_Reagents->Amide_Coupling Check_Conditions->Amide_Coupling Suzuki_Coupling Suzuki Coupling Issue? Amide_Coupling->Suzuki_Coupling No Activation_Problem Ineffective Activation? -> Use stronger coupling agent Amide_Coupling->Activation_Problem Yes Nucleophilicity_Problem Poor Nucleophile? -> Increase temp/time Amide_Coupling->Nucleophilicity_Problem Yes Catalyst_Problem Catalyst Inactive? -> Use fresh catalyst/ligand Suzuki_Coupling->Catalyst_Problem Yes Base_Problem Incorrect Base? -> Screen different bases Suzuki_Coupling->Base_Problem Yes Optimize Optimize & Repeat Activation_Problem->Optimize Nucleophilicity_Problem->Optimize Catalyst_Problem->Optimize Base_Problem->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, supported by experimental protocols and data interpretation workflows.

Comparative ¹H NMR Spectral Data

The introduction of a tert-Butoxycarbonyl (Boc) protecting group to 2-amino-4-chlorobenzoic acid significantly influences the chemical shifts of the aromatic protons due to electronic and steric effects. The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with its parent compound, 2-amino-4-chlorobenzoic acid, and a related compound, 4-chlorobenzoic acid.

CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)Other Protons (δ, ppm)Solvent/Frequency
This compound H-3: ~8.2 (d) H-5: ~7.5 (dd) H-6: ~8.0 (d)~9.5 (s, br)1.5 (s, 9H, -C(CH₃)₃)DMSO-d₆ / 400 MHz
2-Amino-4-chlorobenzoic acid[1]H-3: ~6.7 (d) H-5: ~6.5 (dd) H-6: ~7.6 (d)~6.1 (s, br, 2H)-DMSO-d₆ / 400 MHz
4-Chlorobenzoic acid[2][3]H-2, H-6: 7.97 (d) H-3, H-5: 7.58 (d)--DMSO-d₆ / 400 MHz

Note: The chemical shifts for this compound are predicted based on the analysis of structurally similar compounds.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible ¹H NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Sequence: A standard one-pulse sequence.

  • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion prep1 Dissolve Compound in DMSO-d6 prep2 Add Internal Standard (TMS) prep1->prep2 acq1 Acquire 1H NMR Spectrum (400 MHz) prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing (TMS) proc2->proc3 ana1 Identify tert-Butyl Signal (~1.5 ppm, 9H, s) proc3->ana1 ana2 Identify Aromatic Signals (7.5-8.2 ppm) ana1->ana2 ana3 Analyze Splitting Patterns (d, dd) ana2->ana3 ana4 Identify NH Proton Signal (~9.5 ppm, s, br) ana3->ana4 ana5 Integrate Signals ana4->ana5 comp1 Compare with 2-Amino-4-chlorobenzoic acid ana5->comp1 comp2 Compare with 4-Chlorobenzoic acid ana5->comp2 comp3 Note Deshielding Effect of Boc Group comp1->comp3 comp2->comp3 conc1 Structural Confirmation comp3->conc1

Caption: Workflow for the ¹H NMR analysis of this compound.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the aromatic ring, and the amino group.

  • tert-Butyl Protons: A sharp singlet peak with an integration of 9H is anticipated around 1.5 ppm. This is characteristic of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substituents, they will exhibit a specific splitting pattern. The proton at position 3 (H-3) is expected to be a doublet, the proton at position 5 (H-5) a doublet of doublets, and the proton at position 6 (H-6) a doublet. The electron-withdrawing nature of the Boc-amino and carboxylic acid groups, along with the chloro substituent, will cause these protons to be deshielded and shift downfield compared to unsubstituted benzene.

  • NH Proton: The proton of the Boc-protected amino group is expected to appear as a broad singlet at a lower field, around 9.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Comparison with Alternatives

  • 2-Amino-4-chlorobenzoic acid: In the absence of the bulky and electron-withdrawing Boc group, the aromatic protons of 2-amino-4-chlorobenzoic acid are expected to be more shielded (appear at a higher field or lower ppm value) compared to the title compound. The free amino group (-NH₂) will show a broader signal for two protons.[1]

  • 4-Chlorobenzoic acid: This simpler molecule will show a more straightforward aromatic pattern, typically two doublets, corresponding to the two sets of equivalent protons on the symmetrically substituted ring.[2][3] The absence of the amino or Boc-amino group results in a significantly different spectral pattern.

References

A Comparative Guide to 2-Boc-amino-4-chlorobenzoic Acid and Other Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriately protected amino acid building blocks is a critical determinant of synthetic success and efficiency. This guide provides a comprehensive comparison of 2-Boc-amino-4-chlorobenzoic acid with other commonly used protected amino acids, focusing on the influence of the protecting group and structural features on reactivity and application. This analysis is supported by established principles in peptide chemistry and available experimental data for related compounds.

Introduction to Protected Amino Acids in Synthesis

The strategic use of protecting groups for the amine and carboxyl functionalities of amino acids is fundamental to modern peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group, offering robust protection under a variety of reaction conditions and clean deprotection with acids.[1] This guide will focus on 2-Boc-amino-4-chlorobenzoic acid, a non-canonical, sterically hindered amino acid, and compare its expected properties and performance with other protected amino acids, including those with different protecting groups (e.g., Fmoc) and varying structural characteristics.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of 2-Amino-4-chlorobenzoic Acid and Related Protected Amino Acids

CompoundMolecular Weight ( g/mol )Melting Point (°C)SolubilityKey Structural Features
2-Amino-4-chlorobenzoic acid171.58231-233Sparingly soluble in water; soluble in ethanol, ether.[2]Anthranilic acid derivative
2-Boc-amino-4-chlorobenzoic acid (Predicted) 271.71Likely lower than the unprotected formExpected to have good solubility in common organic solvents for peptide synthesis (DMF, DCM, NMP).[3]Bulky Boc group, chloro-substituent
Boc-Phenylalanine265.3181-84Soluble in organic solvents.Non-polar side chain
Fmoc-Phenylalanine387.44182-186Soluble in DMF, NMP.Bulky, base-labile Fmoc group

Performance in Peptide Synthesis

The performance of a protected amino acid in peptide synthesis is primarily evaluated based on its coupling efficiency and the ease and selectivity of its deprotection.

Coupling Efficiency

2-Boc-amino-4-chlorobenzoic acid can be considered a sterically hindered amino acid due to the presence of the Boc group and the chloro substituent ortho to the carboxyl group. Steric hindrance can significantly impact the kinetics of the coupling reaction, potentially leading to lower yields and the need for more potent coupling reagents and longer reaction times.

Table 2: Comparative Performance of Coupling Reagents with Hindered Amino Acids

Coupling ReagentClassTypical Yield with Hindered Amino Acids (%)Relative Reaction RateRisk of Racemization
HBTU/HATU Aminium/Uronium Salt>90Very FastLow
PyBOP Phosphonium Salt85-95FastLow
DCC/HOBt Carbodiimide70-85ModerateModerate
COMU Uronium Salt>95Very FastVery Low

For sterically hindered amino acids like 2-Boc-amino-4-chlorobenzoic acid, the use of highly efficient coupling reagents such as HATU or COMU is recommended to achieve high coupling yields and minimize side reactions.[4]

Deprotection

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). The kinetics of this deprotection can be influenced by the electronic properties of the amino acid.

Table 3: Comparison of Deprotection Conditions for Boc and Fmoc Protecting Groups

Protecting GroupReagentConcentrationTypical TimeCleavage Mechanism
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)15-30 minAcidolysis
Fmoc Piperidine in Dimethylformamide (DMF)20% (v/v)5-20 minBase-mediated elimination

Studies have shown that the rate of Boc deprotection can have a second-order dependence on the acid concentration.[3] For 2-Boc-amino-4-chlorobenzoic acid, the electron-withdrawing nature of the chlorophenyl ring might slightly influence the deprotection kinetics, though significant deviations from standard protocols are not generally expected.

Experimental Protocols

Boc Protection of 2-Amino-4-chlorobenzoic Acid

This protocol describes a general procedure for the Boc protection of an amino acid.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Dissolve 2-amino-4-chlorobenzoic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-Boc-amino-4-chlorobenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Peptide Coupling using 2-Boc-amino-4-chlorobenzoic Acid

This protocol outlines a general procedure for coupling a Boc-protected amino acid to an amino acid ester.

Materials:

  • 2-Boc-amino-4-chlorobenzoic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-Boc-amino-4-chlorobenzoic acid (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the salt.

  • Add the activated 2-Boc-amino-4-chlorobenzoic acid solution to the neutralized amino acid ester solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the dipeptide product by column chromatography.

Boc Deprotection

This protocol describes the removal of the Boc protecting group.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting deprotected peptide (as a TFA salt) can be used in the next coupling step after neutralization or purified.[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Boc Protection Reaction cluster_workup Workup & Purification cluster_product Final Product Amino_Acid 2-Amino-4-chlorobenzoic acid Reaction_Step Dissolve in Dioxane/Water with NaOH, then add (Boc)₂O Amino_Acid->Reaction_Step Boc_Anhydride (Boc)₂O Boc_Anhydride->Reaction_Step Workup Solvent Removal Acidification Extraction Reaction_Step->Workup Reaction Completion Purification Recrystallization or Chromatography Workup->Purification Final_Product 2-Boc-amino-4-chlorobenzoic acid Purification->Final_Product

Caption: Workflow for the Boc protection of 2-amino-4-chlorobenzoic acid.

Peptide_Coupling_Cycle Start Resin-Bound Amino Acid (Free Amine) Coupling Couple next Boc-Amino Acid (e.g., 2-Boc-amino-4-chlorobenzoic acid) + Coupling Reagent (HATU) Start->Coupling First Amino Acid Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Neutralization->Coupling Next Amino Acid Wash Wash Resin Coupling->Wash After Coupling Wash->Deprotection Prepare for next cycle Cycle Repeat for next amino acid Wash->Cycle

Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).

Protecting_Group_Comparison cluster_boc Boc (tert-Butyloxycarbonyl) cluster_fmoc Fmoc (Fluorenylmethyloxycarbonyl) Protecting_Groups Amino Protecting Groups Boc_Properties Acid-labile (TFA) Robust, well-established Protecting_Groups->Boc_Properties Fmoc_Properties Base-labile (Piperidine) Milder conditions Protecting_Groups->Fmoc_Properties Boc_Use Good for long or hydrophobic sequences Boc_Properties->Boc_Use Fmoc_Use Good for sensitive peptides and automated synthesis Fmoc_Properties->Fmoc_Use

Caption: Comparison of Boc and Fmoc protecting groups in peptide synthesis.

Conclusion

2-Boc-amino-4-chlorobenzoic acid represents a unique building block for peptide synthesis, offering the potential to introduce conformational constraints and additional functionality into peptide chains. While direct comparative experimental data for this specific compound is limited, its performance can be reasonably predicted based on the well-established chemistry of Boc-protected amino acids and the known challenges associated with sterically hindered residues. The use of potent coupling reagents is likely necessary to ensure efficient incorporation into a growing peptide chain. The standard Boc deprotection protocols are expected to be effective. Further experimental investigation into the precise reactivity and properties of 2-Boc-amino-4-chlorobenzoic acid would be a valuable contribution to the field of peptide chemistry.

References

A Comparative Guide to the Purity Assessment of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is critical for the synthesis of high-quality active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of such compounds. This guide provides an objective comparison of HPLC with other analytical techniques and presents a detailed experimental protocol for a representative HPLC method.

Alternative Analytical Techniques

While HPLC is a dominant method for purity analysis, other techniques can also be employed, each with its own advantages and limitations.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and low-cost method for qualitative analysis and monitoring reaction progress. It is, however, less precise and sensitive than HPLC for quantitative purity determination.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often required for non-volatile compounds like carboxylic acids, which can add complexity to the analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is generally less sensitive than HPLC for detecting trace impurities.

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), it provides high sensitivity and specificity for impurity identification based on mass-to-charge ratio.

A comparison of these methods is summarized in the table below.

Parameter HPLC-UV TLC GC-FID qNMR LC-MS
Purity (%) >99.0Qualitative>99.0>98.0>99.5
Limit of Detection (LOD) ~0.01%~0.5%~0.01%~0.1%<0.005%
Limit of Quantitation (LOQ) ~0.03%-~0.03%~0.3%<0.015%
Precision (RSD%) <2.0-<2.0<3.0<5.0
Primary Application Quantitative PurityQualitative MonitoringVolatile ImpuritiesStructural Confirmation & QuantificationImpurity Identification

Experimental Protocol: HPLC Purity Assessment

This section details a representative Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Diluent: Acetonitrile/Water (1:1, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter if necessary.

4. Chromatographic Conditions

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
09010
201090
251090
269010
309010

5. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

  • Accuracy: The closeness of test results to the true value.[3][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Sample Injection hplc->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition and Processing detect->data report Purity Calculation and Reporting data->report Signaling_Pathway cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_outcome Outcome start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc pass Purity ≥ 98% hplc->pass Meets Specification fail Purity < 98% hplc->fail Fails Specification release Release for Next Step pass->release reprocess Repurification/ Rejection fail->reprocess

References

A Comparative Guide to Amine Protecting Groups for 2-Amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the amino functionality of 2-amino-4-chlorobenzoic acid is a critical consideration in multi-step organic synthesis. This decision directly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. The inherent nucleophilicity of the amino group necessitates its protection to prevent undesired side reactions during subsequent transformations. However, the presence of an electron-withdrawing carboxylic acid and a chloro substituent on the aromatic ring decreases the nucleophilicity of the amine, which can influence the choice of protecting group and the conditions required for its introduction and removal.

This guide provides a comparative analysis of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of their application to 2-amino-4-chlorobenzoic acid. The comparison includes an overview of their stability, methods for protection and deprotection, and available experimental data to assist researchers in making an informed decision for their specific synthetic needs.

Orthogonal Protection Strategy

A key consideration when working with 2-amino-4-chlorobenzoic acid is the presence of the carboxylic acid group. An orthogonal protection strategy is therefore highly desirable, allowing for the selective deprotection of either the amine or the carboxylic acid without affecting the other.[1] The protecting groups discussed herein—Boc, Cbz, and Fmoc—offer orthogonal protection schemes. For instance, a Boc-protected amine is stable to the basic conditions often used to deprotect a methyl or ethyl ester of the carboxylic acid, while an Fmoc-protected amine is stable to the acidic conditions used to remove a tert-butyl ester.[2][3]

Comparative Analysis of Protecting Groups

The choice of protecting group is often a balance between ease of introduction, stability to various reaction conditions, and the mildness of the conditions required for its removal.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butyloxycarbonyl)Boc-NH-R(Boc)₂O, base (e.g., NaOH, NaHCO₃, DMAP), solvent (e.g., THF, dioxane, water)Strong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic reagents; generally high-yielding protection.Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.
Cbz (Benzyloxycarbonyl)Cbz-NH-RCbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/water, dioxane)Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH)Stable to acidic and basic conditions; removable under neutral conditions.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, DIPEA), solvent (e.g., dioxane/water, DMF)Mild base (e.g., 20% piperidine in DMF)Stable to acidic conditions; removal is under very mild basic conditions.Labile to primary and secondary amines; the dibenzofulvene byproduct can be problematic.

Experimental Data Summary

While specific experimental data for the protection of 2-amino-4-chlorobenzoic acid is not extensively reported, the following tables provide representative data for the protection and deprotection of structurally similar anilines and general amino acids, which can serve as a valuable reference.

Table 1: Representative Yields for N-Protection Reactions

SubstrateProtecting GroupReagentsSolventTemperatureTimeYield (%)
General AminesBoc(Boc)₂O, NaOHDioxane/WaterRoom Temp.2-12 h>95
General Amino AcidsCbzCbz-Cl, NaHCO₃THF/Water0 °C to RT20 h~90
General AminesFmocFmoc-OSu, NaHCO₃Dioxane/WaterRoom Temp.1-3 hHigh
2-Amino-3-chlorobenzoic acidFmocFmoc-Cl, DIPEADMFRoom Temp.--

Table 2: Representative Conditions for N-Deprotection Reactions

Protected SubstrateProtecting GroupReagentsSolventTemperatureTime
N-Boc-aminesBocTFA (25-50%)DCM0 °C to RT0.5-2 h
N-Boc-aminesBoc4M HClDioxane0 °C to RT1-4 h
N-Cbz-aminesCbzH₂, 10% Pd/CMethanolRoom Temp.1-16 h
N-Fmoc-aminesFmoc20% PiperidineDMFRoom Temp.5-20 min

Experimental Protocols

The following are detailed experimental protocols for the key reactions cited. These protocols are based on general procedures and may require optimization for 2-amino-4-chlorobenzoic acid.

Protocol 1: N-Boc Protection of an Amine

Materials:

  • Amine (e.g., 2-amino-4-chlorobenzoic acid)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of an Amine

Materials:

  • Amine (e.g., 2-amino-4-chlorobenzoic acid)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise.

  • Stir the reaction at 0 °C for 20 hours, monitoring by TLC.[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 3: N-Fmoc Protection of an Amine

Materials:

  • Amine (e.g., 2-amino-4-chlorobenzoic acid)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Fmoc protected product.

Visualization of Experimental Workflows

Protection and Deprotection Logic

Protection_Deprotection_Logic cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_Start 2-Amino-4-chlorobenzoic Acid Boc_Protect Boc Protection ((Boc)₂O, Base) Boc_Start->Boc_Protect Boc_Protected N-Boc-2-amino-4-chlorobenzoic Acid Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection (TFA or HCl) Boc_Protected->Boc_Deprotect Boc_End 2-Amino-4-chlorobenzoic Acid Boc_Deprotect->Boc_End Cbz_Start 2-Amino-4-chlorobenzoic Acid Cbz_Protect Cbz Protection (Cbz-Cl, Base) Cbz_Start->Cbz_Protect Cbz_Protected N-Cbz-2-amino-4-chlorobenzoic Acid Cbz_Protect->Cbz_Protected Cbz_Deprotect Cbz Deprotection (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Cbz_End 2-Amino-4-chlorobenzoic Acid Cbz_Deprotect->Cbz_End Fmoc_Start 2-Amino-4-chlorobenzoic Acid Fmoc_Protect Fmoc Protection (Fmoc-OSu, Base) Fmoc_Start->Fmoc_Protect Fmoc_Protected N-Fmoc-2-amino-4-chlorobenzoic Acid Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Protected->Fmoc_Deprotect Fmoc_End 2-Amino-4-chlorobenzoic Acid Fmoc_Deprotect->Fmoc_End Orthogonal_Deprotection Start Boc-NH-(R)-COOtBu Acid Acidic Deprotection (e.g., TFA) Start->Acid Selective Amine Deprotection Base Basic Deprotection (e.g., LiOH) Start->Base Selective Carboxylic Acid Deprotection Amine_Free H₂N-(R)-COOtBu Acid->Amine_Free Acid_Free Boc-NH-(R)-COOH Base->Acid_Free

References

A Cost-Benefit Analysis of 2-Boc-amino-4-chlorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. For intermediates like 2-amino-4-chlorobenzoic acid, a versatile building block in the synthesis of kinase inhibitors and other therapeutic agents, the choice of an appropriate amino-protecting group is critical. This guide provides a comprehensive cost-benefit analysis of using the tert-butoxycarbonyl (Boc) protecting group for 2-amino-4-chlorobenzoic acid, comparing it with common alternatives such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, as well as the unprotected form.

Cost Comparison of Protected 2-Amino-4-chlorobenzoic Acid Derivatives

The initial cost of starting materials is a significant factor in the overall cost-effectiveness of a synthetic route. A comparison of market prices for 2-amino-4-chlorobenzoic acid and its protected analogues reveals a considerable range.

CompoundSupplier Example(s)Price (USD)QuantityPurity
2-Amino-4-chlorobenzoic acidSigma-Aldrich, Fisher Scientific, Chem-Impex~$55 - $70500 mg98-99%
2-Boc-amino-4-chlorobenzoic acidAChemBlockRequest Quote1g, 5g, 25g95%
Fmoc-2-amino-4-chlorobenzoic acidChem-Impex$18.901g≥ 98% (HPLC)
Cbz-2-amino-4-chlorobenzoic acidSmoleculeRequest QuoteCustomN/A

Note: Prices are subject to change and may vary between suppliers. "Request Quote" indicates that pricing is not publicly listed and depends on the quantity and supplier.

While the unprotected 2-amino-4-chlorobenzoic acid is the most economical starting material, its direct use in certain reactions can lead to undesirable side reactions, necessitating the use of a protecting group. The Fmoc-protected version is readily available with clear pricing, whereas the cost of the Boc- and Cbz-protected counterparts often requires direct inquiry, suggesting they may be less commonly stocked or synthesized on demand.

Performance and Applications in Chemical Synthesis

The primary benefit of using a protected form of 2-amino-4-chlorobenzoic acid lies in the ability to selectively perform reactions at other functional groups within the molecule, namely the carboxylic acid and the chloro-substituent. The choice of protecting group depends on the specific reaction conditions required in the synthetic route.

Key Synthetic Reactions and the Role of Protection

Amide Bond Formation: In the synthesis of many bioactive molecules, the carboxylic acid of 2-amino-4-chlorobenzoic acid is coupled with an amine. Without protection, the amino group of one molecule can react with the carboxylic acid of another, leading to polymerization. The use of a Boc protecting group allows for the selective activation of the carboxylic acid and subsequent amide bond formation with a desired amine.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. When using 2-amino-4-chlorobenzoic acid, the chloro-substituent can be replaced with various aryl or vinyl groups. However, the free amino group can sometimes interfere with the catalytic cycle, potentially leading to side reactions or reduced yields. Protecting the amino group with a Boc group can mitigate these issues, leading to cleaner reactions and higher yields.

Comparison of Protecting Groups
Protecting GroupDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc Acidic (e.g., TFA, HCl)Stable to base, hydrogenolysisEasy to introduce; orthogonal to Fmoc and CbzAcid-labile substrates may be incompatible
Fmoc Basic (e.g., piperidine)Stable to acid, hydrogenolysisMild deprotection; orthogonal to Boc and CbzBase-labile substrates may be incompatible
Cbz Hydrogenolysis (e.g., H₂/Pd-C)Stable to acid, mild baseOrthogonal to Boc and FmocNot suitable for molecules with other reducible groups (e.g., alkenes, alkynes)
None (Unprotected) N/AN/ALow initial cost; fewer synthetic stepsProne to side reactions (e.g., self-polymerization, catalyst inhibition)

The selection of a protecting group is a strategic decision. For instance, in the synthesis of quinazolinone-based kinase inhibitors, which often involves multiple steps with varying reaction conditions, an orthogonal protection strategy using Boc and Fmoc groups can be highly effective.

Experimental Protocols

Boc Protection of 2-Amino-4-chlorobenzoic Acid

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., Dioxane, Tetrahydrofuran (THF))

  • Water

Procedure:

  • Dissolve 2-amino-4-chlorobenzoic acid in the chosen solvent.

  • Add a base (e.g., 1.5 equivalents of TEA or an aqueous solution of NaHCO₃).

  • Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product if necessary (e.g., by recrystallization or column chromatography).

Suzuki-Miyaura Coupling using a Protected 2-Amino-4-chlorobenzoic Acid Derivative

Materials:

  • Protected 4-amino-2-chlorobenzoic acid derivative (e.g., Boc-protected) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 4:1 Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the protected 4-amino-2-chlorobenzoic acid derivative, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Biological Context

To illustrate the utility of 2-amino-4-chlorobenzoic acid derivatives, we can visualize a key synthetic workflow and a relevant biological signaling pathway.

G cluster_synthesis Synthetic Workflow: Quinazolinone Kinase Inhibitor A 2-Amino-4-chlorobenzoic acid B N-Protected-2-amino-4-chlorobenzoic acid A->B Boc Protection C Acyl Chloride Formation B->C D Amide Coupling C->D E Cyclization D->E F Quinazolinone Core E->F G Further Functionalization (e.g., Suzuki Coupling) F->G H Final Kinase Inhibitor G->H

Caption: A generalized workflow for the synthesis of a quinazolinone-based kinase inhibitor starting from 2-amino-4-chlorobenzoic acid.

Many kinase inhibitors derived from this scaffold target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinazolinone Inhibitor (e.g., Gefitinib, Lapatinib) Inhibitor->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway, a common target for kinase inhibitors derived from 2-amino-4-chlorobenzoic acid.

Conclusion: A Strategic Choice for Synthesis

The decision to use 2-Boc-amino-4-chlorobenzoic acid is a trade-off between the upfront cost of the material and the potential for improved yields, cleaner reactions, and a more streamlined synthetic workflow. While the unprotected form is cheaper, the risk of side reactions can lead to lower overall yields and costly purification steps, diminishing its initial cost advantage.

Compared to other protecting groups, the Boc group offers a robust and versatile option that is stable under a wide range of conditions and can be removed with readily available acidic reagents. Its orthogonality with Fmoc and Cbz groups makes it particularly valuable in complex, multi-step syntheses.

For researchers and drug development professionals, the slightly higher initial investment in a Boc-protected intermediate like 2-Boc-amino-4-chlorobenzoic acid can ultimately lead to a more efficient, predictable, and cost-effective synthesis, particularly in the development of high-value molecules such as kinase inhibitors. The choice, however, must be made on a case-by-case basis, considering the specific reaction conditions and the overall synthetic strategy.

A Researcher's Guide to Selecting a Supplier for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of starting materials are paramount. This guide offers a comparative overview of suppliers for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS No. 136290-47-6), a key building block in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available, direct comparative studies, this guide provides a summary of supplier-stated data and outlines detailed experimental protocols for in-house validation, empowering users to make informed purchasing decisions based on their specific research needs.

Supplier and Product Overview

A survey of chemical suppliers reveals several sources for this compound. However, it is crucial to note that many suppliers provide limited and unverified analytical data. For instance, Sigma-Aldrich, a major supplier, offers this product as part of its "AldrichCPR" collection and explicitly states that they do not collect analytical data, selling the product "as-is". The buyer, therefore, assumes responsibility for confirming the product's identity and purity. Other suppliers list a purity of 97% or similar, but without access to the corresponding Certificates of Analysis (CoA), these claims are difficult to verify independently.

Table 1: Supplier Comparison for this compound (CAS: 136290-47-6)

SupplierProduct Number/IDStated PurityAvailabilityNotes
Sigma-AldrichCDS025309Not specifiedIn StockSold "as-is" without analytical data provided by the supplier.
ChemicalbridgeCB006997Not specifiedInquire-
MySkinRecipes14550597%10-20 days-
RHAWNR03744797%Inquire-
ETA chemicals Co.,Ltd-Not specifiedInquire-

Disclaimer: The information in this table is based on publicly available data from supplier websites and is subject to change. Purity claims have not been independently verified.

Recommended Experimental Validation Protocols

Given the absence of comprehensive, third-party comparative data, researchers are strongly encouraged to perform their own quality control and validation experiments. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as standardized methods to assess the purity and structural integrity of this compound from different suppliers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust technique for determining the purity of a chemical compound by separating it from any potential impurities.

Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Reference standard of this compound (if available).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful method for verifying the chemical structure of a molecule.

Experimental Protocol:

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

    • The resulting spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. The aromatic protons will appear further downfield.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • The spectrum should confirm the presence of all 12 carbon atoms in the molecule, including the characteristic signals for the tert-butyl group and the carbonyl carbons.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Calibrate the chemical shifts to the residual solvent peak or TMS.

    • Compare the obtained spectra with predicted spectra or data from reliable literature sources to confirm the structure and identify any potential impurities.

Visualizing the Supplier Validation Workflow

The process of selecting and validating a chemical supplier can be streamlined by following a logical workflow. The diagram below illustrates the key steps from initial supplier identification to final product acceptance for use in research.

G cluster_0 Phase 1: Supplier Identification & Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision & Procurement A Identify Potential Suppliers (CAS 136290-47-6) B Request Quotes and Stated Purity/CoA A->B Gather Info C Compare Price, Availability, and Provided Data B->C Evaluate D Procure Small Samples from Top 2-3 Suppliers C->D Shortlist E Perform HPLC Analysis for Purity Comparison D->E Test Purity F Conduct NMR Spectroscopy for Structural Confirmation D->F Confirm Structure G Analyze and Compare Experimental Data E->G F->G Compile Results H Select Supplier with Best Performance-to-Cost Ratio G->H Decision Making I Procure Bulk Quantity for Research H->I Purchase

Caption: Workflow for supplier selection and validation.

Signaling Pathway and Logical Relationship Diagrams

To further aid in the conceptualization of the research process, the following diagrams illustrate a hypothetical signaling pathway where this molecule might be used as an intermediate and the logical relationship of the validation process.

G A 2-((tert-Butoxycarbonyl)amino) -4-chlorobenzoic acid B Amide Coupling with Target Amine A->B C Protected Intermediate B->C D Boc Deprotection (e.g., TFA) C->D E Final Active Compound D->E F Kinase X E->F Inhibition G Downstream Signaling F->G

Caption: Synthetic route to a hypothetical kinase inhibitor.

G Purity Purity > 98%? Structure Correct Structure? Purity->Structure Yes Reject Reject Lot Purity->Reject No Accept Accept Lot Structure->Accept Yes Structure->Reject No HPLC HPLC Analysis HPLC->Purity NMR NMR Analysis NMR->Structure

Caption: Logic diagram for quality control acceptance.

Comparative Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of the characterization data for 2-Boc-amino-4-chlorobenzoic acid and its structural alternatives. While detailed experimental data for 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid is not extensively available in public literature, this guide compiles available data and provides a basis for comparison with its parent compound and a key positional isomer.

Data Presentation: Physicochemical and Spectroscopic Comparison

The following table summarizes the key characterization data for 2-Boc-amino-4-chlorobenzoic acid and selected alternatives. The inclusion of the parent amine and a positional Boc-protected isomer allows for an objective comparison of their physical and spectroscopic properties.

Parameter2-Boc-amino-4-chlorobenzoic acid2-Amino-4-chlorobenzoic acid (Parent Compound)4-Boc-amino-2-chlorobenzoic acid (Isomer)4-Amino-2-chlorobenzoic acid (Parent Isomer)
CAS Number 136290-47-689-77-0[1]232275-73-9[2]2457-76-3[3]
Molecular Formula C₁₂H₁₄ClNO₄[4]C₇H₆ClNO₂[1]C₁₂H₁₄ClNO₄C₇H₆ClNO₂
Molecular Weight 271.70 g/mol [4]171.58 g/mol [1]271.70 g/mol 171.58 g/mol
Appearance Solid (Expected)White to light yellow powder[1]SolidBeige to light brown powder/solid[5]
Melting/Boiling Point Boiling Point: 352.4°C[4]Melting Point: 229-236 °C[1]Boiling Point: 353.0°CMelting Point: 211 °C (dec.)[5]
¹H NMR (Expected) Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).Aromatic protons (δ 6.5-8 ppm), NH₂ protons (broad singlet), COOH proton (broad singlet >10 ppm).[6]Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).Predicted aromatic protons at δ 7.65 (d), 6.70 (d), and 6.55 (dd) ppm.[7]
¹³C NMR (Expected) Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (>165 ppm).
Mass Spec (m/z) Expected [M+H]⁺ at 272.06. Fragmentation would show loss of Boc group (-100) or t-butyl group (-57).Molecular ion peak at m/z 171.[8][9]Expected [M+H]⁺ at 272.06. Fragmentation patterns would be similar to its isomer.Molecular ion peak at m/z 171.[5][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying characterization data. Below are standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[11]

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional proton spectrum.

      • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]

      • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR Acquisition:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[11]

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected. Integrate signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.[11]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte, confirming its identity.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[12][13]

    • Ionization: The sample is converted into gas-phase ions.[14] ESI is a soft ionization technique suitable for observing the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.[13][15]

    • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[12][14]

    • Detection: An ion detector measures the abundance of ions at each m/z ratio, generating a mass spectrum.[13][14] The spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.[13]

Mandatory Visualization

The following diagrams illustrate key experimental workflows.

G cluster_0 Phase 1: Sample Preparation & Purity Check cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Receive/Synthesize Compound B Purity Assessment (e.g., HPLC, TLC) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D Mass Spectrometry (ESI, HRMS) B->D E FTIR Spectroscopy B->E F Structure Elucidation & Verification C->F D->F E->F G Compare Data with Literature/Reference F->G H Generate Characterization Report G->H

Caption: General workflow for the characterization of a chemical compound.

G start Start: NMR Sample Prep dissolve Dissolve 5-10 mg of sample in 0.7 mL deuterated solvent start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer solution to NMR tube vortex->transfer place Place tube in spinner and adjust depth transfer->place insert Insert into NMR spectrometer place->insert acquire Acquire Spectra (¹H, ¹³C, etc.) insert->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process end End: Data Analysis process->end

Caption: Standard experimental workflow for NMR spectroscopy analysis.

References

A Comparative Guide to the Cytotoxicity of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various aminobenzoic acid derivatives, supported by experimental data from multiple studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and to provide foundational protocols for in vitro cytotoxicity assessment.

Quantitative Cytotoxicity Data

The cytotoxic effects of aminobenzoic acid derivatives are most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the IC50 values of various derivatives against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Derivative ClassSpecific Derivative/ModificationCancer Cell LineIC50 (µM)Reference
Schiff Bases 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acidHepG2≥ 15.0[1][2]
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidHepG2≥ 15.0[1][2]
4-[(5-Nitro-2-hydroxybenzylidene)amino]benzoic acidHepG2≥ 15.0[1][2]
Schiff base of 2-aminobenzoic acid and benzaldehydeBrine Shrimp63.19 (µg/mL)[3]
Acrylamide-PABA Analogs Compound 4j (furan moiety)MCF-71.83
Compound 4a MCF-72.99
Compound 4i (3,4,5-trimethoxyphenyl)MCF-74.51
Hydrazide Derivatives 4-Hydrazinobenzoic acid derivativesHCT-11621.3 ± 4.1[4]
4-Hydrazinobenzoic acid derivativesMCF-728.3 ± 5.1[4]
Other Derivatives Imidazo[4,5-b]pyridine derivativesMCF-70.63 - 1.32[5]
Phenylsulfonylhydrazone hybrid 3b MCF-74.0[6]
Phenylsulfonylhydrazone hybrid 3f MDA-MB-2314.7[6]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in aqueous solutions.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][9]

2. Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[8][9]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compounds (aminobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 1.5 to 4 hours at 37°C.[10]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[8][10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

4. Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Start with cultured cancer cells B Seed cells into 96-well plates A->B D Treat cells with derivatives for 24-72h B->D C Prepare serial dilutions of aminobenzoic acid derivatives C->D E Add MTT solution to each well D->E F Incubate for 1.5-4h (formazan formation) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570nm G->H I Calculate cell viability (%) H->I J Determine IC50 values I->J

Caption: A general experimental workflow for determining the cytotoxicity of aminobenzoic acid derivatives using the MTT assay.

Potential Signaling Pathway for Apoptosis Induction

G cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Cellular Outcome A Aminobenzoic Acid Derivative B ER Stress A->B F Mitochondrial Pathway (Bax/Bcl-2 regulation) A->F C CHOP Activation B->C D Death Receptor 5 (DR5) Upregulation C->D E Caspase-8 Activation D->E I Executioner Caspases (Caspase-3) E->I G Cytochrome c Release F->G H Caspase-9 Activation G->H H->I J Apoptosis I->J

Caption: A potential signaling pathway for apoptosis induced by some cytotoxic compounds, involving both extrinsic and intrinsic pathways.[11][12]

References

A Comparative Guide to the Validation of Analytical Methods for 2-Boc-amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Boc-amino-4-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this compound. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this purpose, supported by representative experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical technique is often a trade-off between sensitivity, speed, and specificity. The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the analysis of a compound like 2-Boc-amino-4-chlorobenzoic acid, based on data from analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1.0 µg/mL (with derivatization)0.5 - 5.0 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3.0 µg/mL (with derivatization)1.5 - 15.0 µg/mL
Specificity High (Excellent for impurity profiling)Moderate to High (Requires derivatization)High (Excellent for chiral separations)
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of 2-Boc-amino-4-chlorobenzoic acid, offering a good balance of speed, sensitivity, and specificity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate C18 Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

HPLC Experimental Workflow
Gas Chromatography (GC) Method

GC analysis of 2-Boc-amino-4-chlorobenzoic acid typically requires derivatization to increase its volatility and thermal stability. This method is often employed for impurity profiling, especially for volatile impurities.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

    • Add 200 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Derivatize with BSTFA/TMCS dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Capillary Column Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify

GC Experimental Workflow
Capillary Electrophoresis (CE) Method

CE offers high separation efficiency and is particularly useful for the analysis of charged species and for chiral separations. The analysis time is typically shorter than HPLC and GC.

  • Instrumentation: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM borate buffer at pH 9.2.

  • Applied Voltage: 20 kV.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Temperature: 25 °C.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in BGE weigh->dissolve inject Hydrodynamic Injection dissolve->inject separate Capillary Separation inject->separate detect UV Detection (214 nm) separate->detect analyze Analyze Electropherogram detect->analyze quantify Quantify Analyte analyze->quantify

CE Experimental Workflow

Conclusion

The selection of an analytical method for 2-Boc-amino-4-chlorobenzoic acid should be guided by the specific requirements of the analysis. For routine quality control and purity assessment, HPLC is often the method of choice due to its robustness, high specificity, and good sensitivity. GC , following a derivatization step, is a powerful tool for identifying and quantifying volatile impurities. CE provides a rapid and highly efficient separation alternative, particularly advantageous for high-throughput screening and for resolving chiral impurities if present. The validation of the chosen method according to ICH guidelines is a mandatory step to ensure reliable and accurate results in a regulated environment.

A Comparative Analysis of Catalyst Performance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of optimizing synthetic routes for pharmaceuticals, fine chemicals, and advanced materials, the choice of catalyst is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide offers a comparative study of various catalysts across three fundamental classes of organic reactions: Palladium-Catalyzed Cross-Coupling, Olefin Metathesis, and Catalytic Hydrogenation. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Heck Couplings

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions, in particular, are cornerstones of modern organic synthesis. The performance of these reactions is highly dependent on the palladium source and the associated ligands.

Comparative Yields in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a widely used method for the synthesis of biaryls. The choice of catalyst can significantly impact the yield, especially with challenging substrates like aryl chlorides. Below is a comparison of common palladium catalysts for the coupling of 4-chlorotoluene with phenylboronic acid.

Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene10016High
PdCl₂(dppf)-K₂CO₃DME802High
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some abstracts.

Comparative Yields in the Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The following data compares the performance of different palladium catalysts in the reaction between iodobenzene and styrene.

Table 2: Comparison of Palladium Catalysts in the Heck Reaction of Iodobenzene and Styrene

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF100295
PdCl₂(PPh₃)₂Et₃NDMF/H₂O100492
Pd/C (10%)NaOAcDMA1302485
Experimental Protocols for Cross-Coupling Reactions

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at the specified temperature for the designated time.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Heck Reaction

  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and the base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add the solvent system (e.g., 3 mL H₂O and 3 mL DMF).

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 4 h).

  • Work-up: After cooling, extract the mixture with a suitable solvent (e.g., ethyl acetate/hexane, 1:5).

  • Purification: Filter the extracted solution through a pad of silica gel, concentrate the filtrate, and purify by flash chromatography.

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiix R¹-Pd(II)L_n-X pd0->pdiix Oxidative Addition + R¹-X pdiior R¹-Pd(II)L_n-OR pdiix->pdiior Base - HX pdiir2 R¹-Pd(II)L_n-R² pdiior->pdiir2 Transmetalation + R²-B(OR)₂ pdiir2->pd0 Reductive Elimination product R¹-R² pdiir2->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle A Pd(0)Ln B Oxidative Addition A->B + R-X C R-Pd(II)L2X B->C D Alkene Coordination C->D + Alkene - L E R-Pd(II)L(alkene)X D->E F Migratory Insertion E->F G R-alkene-Pd(II)LX F->G H β-Hydride Elimination G->H I Product-Pd(II)Complex H->I - Product J Reductive Elimination I->J + Base - HBX J->A

Catalytic cycle of the Heck reaction.

Olefin Metathesis: A Comparison of Grubbs and Hoveyda-Grubbs Catalysts

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds. The development of ruthenium-based catalysts by Grubbs and later refinements by Hoveyda have made this transformation a staple in organic synthesis.

Comparative Yields in Ring-Closing Metathesis

The efficiency of RCM can be highly dependent on the catalyst generation and the specific substrate. The cyclization of N,N-diallyl-4-methylbenzenesulfonamide is a common benchmark reaction.

Table 3: Comparison of Grubbs and Hoveyda-Grubbs Catalysts for the RCM of N,N-diallyl-4-methylbenzenesulfonamide

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (min)Conversion (%)
Grubbs II0.5CH₂Cl₂2510<40
Hoveyda-Grubbs II0.5CH₂Cl₂251078
Modified Hoveyda-Grubbs (7b)0.5CH₂Cl₂251096

These results demonstrate the enhanced activity of the second-generation Hoveyda-Grubbs catalyst and its derivatives compared to the second-generation Grubbs catalyst for this particular substrate.

Experimental Protocol for Ring-Closing Metathesis

General Procedure for RCM

  • Catalyst Preparation: Dissolve the second-generation Grubbs' catalyst or second-generation Hoveyda-Grubbs' catalyst in dichloromethane (DCM).

  • Reaction Setup: Add the catalyst solution to the resin-bound peptide or diene substrate. Catalyst loading is calculated relative to the substrate loading.

  • Additives: If required, add additives such as phenol or 1,4-benzoquinone to the reaction mixture along with the catalyst.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40 or 60 °C) for the specified time (e.g., 2 days) under a nitrogen atmosphere with gentle stirring.

  • Monitoring and Work-up: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS). Upon completion, filter the reaction mixture and wash the resin. Cleave the product from the resin if applicable, and purify by standard methods.

Olefin Metathesis Catalytic Cycle

Olefin_Metathesis_Cycle cluster_0 Catalytic Cycle Catalyst [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + Alkene Alkene R²HC=CHR³ Alkene->Metallacyclobutane Product_Carbene [Ru]=CHR² Metallacyclobutane->Product_Carbene Product_Alkene R¹HC=CHR³ Metallacyclobutane->Product_Alkene [2+2] Cycloreversion Product_Carbene->Catalyst Reaction with another alkene molecule

Catalytic cycle of olefin metathesis.

Catalytic Hydrogenation of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. This reaction is typically carried out by catalytic hydrogenation, with palladium and nickel catalysts being the most common.

Comparative Performance in Nitrobenzene Hydrogenation

The choice of catalyst and support can significantly influence the conversion and selectivity of nitrobenzene hydrogenation.

Table 4: Comparison of Catalysts for the Hydrogenation of Nitrobenzene

CatalystSupportSolventTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)
PdCarbon (C)Methanol4010.5>99
NiSiO₂-pelletMethanol604020>99
PdAl₂O₃Ethanol301198
Raney-Ni-Ethanol80502>99

The data indicates that palladium on carbon is a highly active catalyst, achieving complete conversion under mild conditions. While nickel-based catalysts often require higher temperatures and pressures, they represent a more cost-effective option.

Experimental Protocol for Catalytic Hydrogenation

General Procedure for the Hydrogenation of Nitrobenzene

  • Reaction Setup: In a high-pressure autoclave, place the nitrobenzene (0.5 mmol), the catalyst (e.g., NiCeL@SiO₂-pellet, 2.5 mol%), and the solvent (e.g., methanol, 2 mL).

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas (40 bar) and heat the reaction mixture to the desired temperature (60 °C) for the specified time (20 h) with stirring.

  • Work-up: After cooling the reactor to room temperature, carefully release the hydrogen pressure.

  • Analysis: Analyze the reaction mixture by gas chromatography (GC) or other suitable techniques to determine the conversion and yield of aniline.

Experimental Workflow

Catalyst_Screening_Workflow start Start prep_reagents Prepare Stock Solutions (Substrate, Internal Standard) start->prep_reagents dispense_catalysts Dispense Catalysts (Array of Vials) prep_reagents->dispense_catalysts add_reagents Add Reagents and Solvent (Automated Liquid Handler) dispense_catalysts->add_reagents seal_reactors Seal Reaction Vials add_reagents->seal_reactors run_reactions Run Reactions (Heating and Stirring Block) seal_reactors->run_reactions quench_reactions Quench Reactions run_reactions->quench_reactions sample_analysis Analyze Samples (LC-MS, GC) quench_reactions->sample_analysis data_processing Process Data and Determine Yields sample_analysis->data_processing end End data_processing->end

A generalized experimental workflow for catalyst screening.

Conclusion

The selection of an optimal catalyst is a multifaceted decision that requires careful consideration of reaction yield, conditions, substrate scope, and cost. This guide provides a comparative framework to aid researchers in this process. For Suzuki-Miyaura and Heck reactions, modern palladium catalysts with specialized ligands often offer superior performance, especially for challenging substrates. In olefin metathesis, Hoveyda-Grubbs type catalysts frequently exhibit higher activity and stability. For catalytic hydrogenation, while palladium catalysts are highly active under mild conditions, nickel-based systems provide a viable, lower-cost alternative. By leveraging the provided data and protocols, researchers can streamline their catalyst selection process and accelerate the development of efficient and robust synthetic methodologies.

A Comparative Stability Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Its Analogs for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative stability assessment of 2-Boc-amino-4-chlorobenzoic acid against two of its structural analogs: 2-Boc-amino-4-bromobenzoic acid and 2-Boc-amino-4-methylbenzoic acid. The stability of these compounds under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress, is crucial for predicting their shelf-life, formulating stable dosage forms, and ensuring regulatory compliance.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its robustness under many conditions and its ease of removal under acidic conditions. However, its stability can be influenced by neighboring functional groups and the overall electronic environment of the molecule. This guide presents illustrative data from forced degradation studies to highlight the relative stability of these three compounds, providing valuable insights for researchers in drug discovery and development.

Comparative Stability Data

The following table summarizes the percentage of degradation of 2-Boc-amino-4-chlorobenzoic acid and its analogs under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The data presented is illustrative, based on established principles of chemical stability and forced degradation studies, to demonstrate the expected relative stability profiles.

Stress Condition2-Boc-amino-4-chlorobenzoic acid (% Degradation)2-Boc-amino-4-bromobenzoic acid (% Degradation)2-Boc-amino-4-methylbenzoic acid (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.214.818.5
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) < 1< 1< 1
Oxidative (3% H₂O₂, RT, 24h) 8.58.210.1
Thermal (80°C, 48h) 12.311.915.8
Photolytic (ICH Q1B, 24h) 5.15.56.2

Key Observations:

  • Acid Lability: All three compounds exhibit significant degradation under acidic conditions, which is characteristic of the Boc protecting group. The electron-donating methyl group in 2-Boc-amino-4-methylbenzoic acid appears to slightly increase its susceptibility to acid hydrolysis compared to the halogenated analogs.

  • Base Stability: The Boc group is known to be stable to basic conditions, and as expected, all three compounds show negligible degradation under basic hydrolysis.

  • Oxidative and Thermal Stress: The halogenated compounds demonstrate slightly greater stability under oxidative and thermal stress compared to the methyl-substituted analog. This could be attributed to the electron-withdrawing nature of the halogens.

  • Photostability: All compounds show a degree of degradation under photolytic stress, indicating the need for protection from light during storage and handling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies were designed to be compliant with ICH Q1A(R2) guidelines.[2]

1. General Procedure: A stock solution of each compound (1 mg/mL) was prepared in acetonitrile. For each stress condition, 1 mL of the stock solution was mixed with 1 mL of the respective stressor solution. The samples were incubated for the specified time and temperature. After incubation, the samples were neutralized (if necessary), diluted with mobile phase to a concentration of 100 µg/mL, and analyzed by a stability-indicating HPLC method.

2. Hydrolytic Degradation:

  • Acid Hydrolysis: Samples were treated with 0.1 M hydrochloric acid and heated at 60°C for 24 hours.

  • Base Hydrolysis: Samples were treated with 0.1 M sodium hydroxide and heated at 60°C for 24 hours.

3. Oxidative Degradation: Samples were treated with 3% hydrogen peroxide and kept at room temperature for 24 hours.

4. Thermal Degradation: Solid samples of each compound were placed in a controlled temperature oven at 80°C for 48 hours. The samples were then dissolved in acetonitrile for analysis.

5. Photolytic Degradation: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

HPLC Method: A reverse-phase HPLC method with UV detection was used for the analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solutions (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Expose to Stress oxidative Oxidative (3% H2O2, RT, 24h) prep->oxidative Expose to Stress thermal Thermal (80°C, 48h) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Substituent Effects on Stability

G cluster_ewg Electron-Withdrawing cluster_edg Electron-Donating substituent Substituent at C4 ewg -Cl, -Br substituent->ewg edg -CH3 substituent->edg ewg_effect Decreased electron density on ring Slightly increased stability to oxidation & thermal stress ewg->ewg_effect stability Overall Stability Profile ewg_effect->stability edg_effect Increased electron density on ring Slightly decreased stability to oxidation & thermal stress edg->edg_effect edg_effect->stability G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a Phosphorylation kinase_b Kinase B kinase_a->kinase_b Activation transcription_factor Transcription Factor kinase_b->transcription_factor Activation response Cellular Response (e.g., Proliferation) transcription_factor->response Gene Expression inhibitor Aminobenzoic Acid Derivative inhibitor->kinase_b Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides immediate, essential information for the safe disposal of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a halogenated aromatic amino acid derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the handling and disposal should be guided by the protocols for similar chlorinated and aromatic compounds.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound.[1] This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Skin Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.

  • Respiratory Protection: In cases where dust may be generated, use a NIOSH-approved respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste due to its chlorinated organic nature.[5] Improper disposal can lead to environmental contamination.[6]

  • Waste Identification and Segregation:

    • This compound is classified as a halogenated organic waste .[5]

    • Do not mix this waste with non-halogenated organic solvents or other waste streams to avoid costly and complex disposal procedures.[5]

    • Keep the waste in its original container if possible, or in a clearly labeled, compatible container.[1]

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[1]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][7]

    • Follow all institutional and local regulations for hazardous waste disposal.[1] High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[5][6]

Experimental Protocol: N-Boc Deprotection

A common laboratory procedure involving this compound is the removal of the tert-Butoxycarbonyl (Boc) protecting group. The waste generated from this process must also be disposed of as hazardous waste.

Objective: To remove the Boc protecting group from this compound to yield 2-amino-4-chlorobenzoic acid.

Materials:

  • This compound

  • 4M Hydrochloric Acid (HCl) in 1,4-dioxane[8]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of ethyl acetate.

  • Add the 4M HCl solution in 1,4-dioxane to the reaction mixture.[8]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[8]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[8]

Quantitative Data Summary:

ParameterValue/RangeReference
Reagents
Boc-protected amine1 equivalent[8]
4M HCl in 1,4-dioxaneExcess[8]
Reaction Conditions
TemperatureRoom Temperature[8]
Reaction Time1 - 4 hours[8]
Workup
Neutralizing AgentSaturated aq. NaHCO₃[8]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the disposal process and the experimental deprotection protocol.

Disposal Workflow for this compound A Identify Waste: Halogenated Organic Compound B Segregate Waste: Keep separate from other waste streams A->B C Label Container: 'Hazardous Waste' and Chemical Name B->C D Store Securely: Designated Satellite Accumulation Area C->D E Contact EHS for Disposal: Arrange for professional pickup D->E F Incineration: Approved hazardous waste facility E->F

Caption: Disposal workflow for halogenated organic waste.

N-Boc Deprotection Experimental Workflow cluster_reaction Reaction cluster_workup Workup A Dissolve Boc-protected amine in Ethyl Acetate B Add 4M HCl in 1,4-dioxane A->B C Stir at Room Temperature (1-4 hours) B->C D Monitor by TLC/LC-MS C->D E Neutralize with aq. NaHCO₃ D->E F Wash with Brine E->F G Dry over Na₂SO₄/MgSO₄ F->G H Filter and Concentrate G->H I Isolated Deprotected Product H->I

References

Personal protective equipment for handling 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the hazard profiles of structurally similar compounds, including chlorinated benzoic acids and N-Boc protected amines.

Hazard Assessment

Based on its structural components—a chlorinated benzoic acid and a tert-butoxycarbonyl (Boc) protected amine—this compound is anticipated to present the following hazards:

  • Skin and Eye Irritation: Chlorinated aromatic compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2][3]

  • Hazards from Deprotection: The removal of the Boc protecting group often requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are corrosive and hazardous.[4][5][6] The deprotection process can also generate a tert-butyl cation intermediate, which may lead to the formation of undesirable by-products.[4][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for ensuring personal safety. The required PPE may vary based on the experimental procedure and the quantities of the substance being handled.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in a Fume Hood) ANSI Z87.1-compliant safety glasses with side shields.[8][9][10]Chemical-resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contaminated.[1][8][10]A fully buttoned laboratory coat.[1][8]Not generally required if handled in a chemical fume hood to keep airborne concentrations low.[1]
Operations with Potential for Dusting or Aerosolization Chemical safety goggles.[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][10]A fully buttoned laboratory coat.[1]Use a NIOSH/MSHA approved respirator if dust generation is unavoidable or ventilation is inadequate.[1][9]
Handling Deprotection Reagents (e.g., TFA, HCl) Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A respirator with appropriate cartridges for acid vapors may be necessary.[9]

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Experimental Protocols: Standard Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Handling:

    • Avoid generating dust.[1] Minimize dust creation by carefully handling the solid.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][11]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[12]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Accidental Release Measures
  • Spills: In the event of a spill, evacuate the area. Wearing the appropriate PPE, clean up spills immediately.[1]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][9] Avoid actions that generate dust.

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[9]

Disposal Plan
  • Waste Collection: Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams.[13] Handle uncleaned containers as you would the product itself.[13]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[10]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G prep Preparation ppe Don PPE (Gloves, Lab Coat, Goggles) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling Step 2 experiment Experimental Use handling->experiment decontamination Decontamination (Clean work area) experiment->decontamination Step 4 waste Waste Collection (Segregated & Labeled) decontamination->waste doff_ppe Doff PPE waste->doff_ppe Step 6 disposal Professional Disposal waste->disposal External Process wash Wash Hands doff_ppe->wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.